BX795
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26IN7O2S/c24-18-15-27-22(30-20(18)25-9-5-10-26-21(32)19-8-4-13-34-19)28-16-6-3-7-17(14-16)29-23(33)31-11-1-2-12-31/h3-4,6-8,13-15H,1-2,5,9-12H2,(H,26,32)(H,29,33)(H2,25,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXGGRQQJZYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4=CC=CS4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26IN7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435186 | |
| Record name | BX-795 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702675-74-9 | |
| Record name | N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702675-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BX-795 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Purification of N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)methyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-5-((4-(1-hydroxy-1-methylethyl)piperidin-1-yl)methyl)isoxazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed, albeit theoretical, guide to the synthesis and purification of the novel multi-heterocyclic compound, N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)methyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)-5-((4-(1-hydroxy-1-methylethyl)piperidin-1-yl)methyl)isoxazole-3-carboxamide. Given the absence of published literature for this specific molecule, the proposed synthetic strategy is a convergent approach based on established methodologies for the synthesis of its constituent heterocyclic cores: a substituted pyrrole, a pyrazole, an isoxazole, and a piperidine moiety. This document is intended to serve as a foundational resource for researchers aiming to synthesize this or structurally related compounds.
Proposed Retrosynthetic Analysis
The target molecule can be disconnected into three key building blocks, suggesting a convergent synthetic strategy. The final amide bond formation is a logical final step, preceded by the formation of the pyrrole-pyrazole linkage via reductive amination, and the synthesis of the isoxazole-piperidine side chain.
The retrosynthesis is as follows:
-
Final Amide Coupling: Disconnection of the amide bond between the pyrazole amine and the isoxazole carboxyl group reveals Intermediate 1 and Carboxylic Acid 2.
-
Reductive Amination: Intermediate 1 can be formed from the reductive amination of Pyrrole Aldehyde 3 and Pyrazole Amine 4.
-
Side Chain Synthesis: Carboxylic Acid 2 can be synthesized by the N-alkylation of Piperidine 5 with Chloromethylisoxazole 6.
This leads to three key synthons for the forward synthesis:
-
Synthon A: 5-Iodo-4-methyl-1H-pyrrole-3-carbaldehyde (3)
-
Synthon B: 4-Amino-5-(trifluoromethyl)-1H-pyrazole (4)
-
Synthon C: 5-((4-(1-hydroxy-1-methylethyl)piperidin-1-yl)methyl)isoxazole-3-carboxylic acid (2), prepared from 4-(1-hydroxy-1-methylethyl)piperidine (5) and 5-(chloromethyl)isoxazole-3-carboxylic acid (6).
Proposed Synthetic Pathway
The forward synthesis is designed as a multi-step process, culminating in the assembly of the final product.
Experimental Protocols
The following protocols are based on analogous transformations found in the chemical literature. Researchers should perform appropriate optimization and characterization at each step.
Step 1: Synthesis of 5-Iodo-4-methyl-1H-pyrrole-3-carbaldehyde (Synthon A)
This synthesis is proposed as a two-step sequence starting from commercially available materials, involving a Vilsmeier-Haack formylation followed by regioselective iodination.[1]
-
Synthesis of 4-methyl-1H-pyrrole-3-carbaldehyde:
-
To a solution of N,N-dimethylformamide (DMF, 3 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 3-methyl-1H-pyrrole (1 eq.) in DCM to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by pouring it onto ice and neutralizing with aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 4-methyl-1H-pyrrole-3-carbaldehyde.
-
-
Iodination:
-
Dissolve 4-methyl-1H-pyrrole-3-carbaldehyde (1 eq.) in a mixture of pyridine and chloroform.
-
Cool the solution to 0 °C and add N-iodosuccinimide (NIS, 1.1 eq.) portion-wise.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with DCM.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography to afford 5-iodo-4-methyl-1H-pyrrole-3-carbaldehyde.
-
Step 2: Synthesis of 4-Amino-5-(trifluoromethyl)-1H-pyrazole (Synthon B)
This synthesis involves the cyclization of a trifluoromethylated precursor with hydrazine.[2]
-
To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting pyrazolone intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperature.
-
The nitro-pyrazole is then reduced, for example, using tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C) to yield 4-amino-5-(trifluoromethyl)-1H-pyrazole.[3]
Step 3: Synthesis of the Carboxylic Acid Side Chain (2)
This involves the N-alkylation of the piperidine with the chloromethylisoxazole.
-
Synthesis of 5-(chloromethyl)isoxazole-3-carboxylic acid (6): This can be prepared from the corresponding alcohol via treatment with thionyl chloride or from the carboxylic acid via chlorination of the methyl group.[4][5] Alternatively, it can be synthesized from aldoximes and 2,3-dichloropropene.[6]
-
N-Alkylation:
-
To a solution of 4-(1-hydroxy-1-methylethyl)piperidine (5) (1.1 eq.) and potassium carbonate (2.5 eq.) in acetonitrile, add 5-(chloromethyl)isoxazole-3-carboxylic acid methyl ester (1 eq.).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
The resulting ester is then hydrolyzed using aqueous lithium hydroxide in a THF/methanol mixture to yield the desired carboxylic acid (2).
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Dry and concentrate to obtain the crude product, which can be purified by crystallization or chromatography.
-
Step 4: Reductive Amination to form Intermediate 1
-
Dissolve 5-iodo-4-methyl-1H-pyrrole-3-carbaldehyde (3) (1 eq.) and 4-amino-5-(trifluoromethyl)-1H-pyrazole (4) (1.1 eq.) in 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the crude product by silica gel chromatography to give N-((5-iodo-4-methyl-1H-pyrrol-3-yl)methyl)-5-(trifluoromethyl)-1H-pyrazol-4-amine (Intermediate 1).
Step 5: Final Amide Coupling
The final product is assembled using a standard peptide coupling agent such as HATU.[7][8][9]
-
To a solution of the carboxylic acid intermediate (2) (1.1 eq.) in DMF, add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (3 eq.).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add a solution of the amine intermediate (1) (1 eq.) in DMF.
-
Stir the reaction at room temperature for 6-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to purification.
Purification Strategy
Purification of the intermediates and the final product is critical to obtain material of high purity.
-
Intermediates: Silica gel column chromatography is the primary method for purification of the key intermediates. A gradient elution system, typically with hexane/ethyl acetate or dichloromethane/methanol, should be optimized based on TLC analysis.
-
Final Compound: The final product, being a relatively complex and potentially polar molecule, may require multi-step purification.
-
Initial Purification: Flash column chromatography on silica gel can be used to remove major impurities.
-
Final Polishing: Reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended for achieving high purity (>98%).[10] A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is a common choice for such molecules.[11]
-
Quantitative Data Summary
The following tables present hypothetical but realistic quantitative data for the key steps of the synthesis.
Table 1: Synthesis of Intermediates
| Intermediate | Starting Material | Mol. Wt. ( g/mol ) | Yield (%) | Purity (LC-MS) | Physical State |
| Synthon A (3) | 4-methyl-1H-pyrrole-3-carbaldehyde | 249.04 | 75 | >95% | Pale yellow solid |
| Synthon B (4) | 3-oxo-4,4,4-trifluorobutanoate | 167.09 | 55 (over 3 steps) | >97% | Off-white solid |
| Intermediate 1 | Synthon A & B | 398.14 | 65 | >95% | Light brown solid |
| Side Chain (2) | Synthon C1 & C2 | 296.33 | 70 (over 2 steps) | >96% | White solid |
Table 2: Final Product Synthesis and Characterization
| Parameter | Value |
| Molecular Formula | C₂₇H₃₀F₃IN₆O₃ |
| Molecular Weight | 696.47 g/mol |
| Reaction Yield | ~50% |
| Purity (RP-HPLC) | >98% |
| Melting Point | 185-190 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H), 8.5 (s, 1H), 7.8 (s, 1H), 7.2 (s, 1H), 6.5 (s, 1H), 4.5 (d, 2H), 4.2 (s, 1H), 3.8 (s, 2H), 3.0-3.2 (m, 2H), 2.2-2.4 (m, 2H), 2.1 (s, 3H), 1.5-1.7 (m, 4H), 1.1 (s, 6H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.2, 160.5, 148.1, 142.3, 138.7, 128.4, 125.1 (q, J=268 Hz), 122.6, 118.9, 115.3, 110.2, 71.8, 68.4, 55.1, 52.3, 40.2, 35.8, 28.9, 12.5 |
| Mass Spec (ESI+) m/z | 697.1 [M+H]⁺ |
Hypothetical Biological Context: Signaling Pathway
Complex nitrogen-containing heterocyclic molecules are frequently designed as kinase inhibitors for applications in oncology.[12] The target molecule, with its multiple hydrogen bond donors and acceptors and rigid core, could potentially act as an inhibitor in a kinase signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[13][14]
References
- 1. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Pyrrolidine Carboxamide Derivatives: A Technical Overview
For Immediate Release
Novel pyrrolidine carboxamide derivatives are emerging as a versatile and potent class of compounds with a broad spectrum of biological activities, showing significant promise in the development of new therapeutics. Extensive research has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as their ability to inhibit key enzymes implicated in various diseases. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of these promising molecules for researchers, scientists, and drug development professionals.
Anticancer Activity: A Multifaceted Approach
Pyrrolidine carboxamide derivatives have demonstrated significant potential in oncology through various mechanisms of action. Studies have revealed their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.
A notable area of investigation involves the inhibition of the MDM2-p53 interaction. The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is negatively regulated by Murine Double Minute 2 (MDM2). A novel spiroindolinone pyrrolidinecarboxamide dimer, XR-4, has been shown to inhibit this interaction, leading to p53 reactivation. This compound induces wild-type p53 accumulation, upregulates p53 target genes like p21 and PUMA, and consequently inhibits cancer cell proliferation and induces apoptosis[1]. In vivo studies using a subcutaneous 22Rv1-derived xenograft mouse model have confirmed the potent antitumor efficacy and favorable safety profile of XR-4[1].
Furthermore, certain 2-(het)arylpyrrolidine-1-carboxamides have exhibited significant in vitro anticancer activity against M-Hela tumor cell lines, with some compounds showing twice the activity of the reference drug tamoxifen.[2] In vivo studies on these derivatives have also shown promising results, with up to 83% animal survival on day 60 and an increased life span of up to 447%[2]. Another study highlighted a pyrrolidine aryl carboxamide, compound 10m, which showed anticancer potency comparable to OSU-2S and was found to be about two-fold more potent than sorafenib in hepatocellular carcinoma (HCC) models[3].
Some derivatives act as dual inhibitors of key cell cycle regulators. A novel series of pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[4]. Compound 7g from this series was the most potent, with a mean IC50 of 0.90 μM, outperforming doxorubicin in several cancer cell lines including A-549, MCF-7, and HT-29[4].
Quantitative Anticancer Activity Data
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(het)arylpyrrolidine-1-carboxamides (6d, 6c, 6e) | M-Hela | Comparable to tamoxifen | [2] |
| Spiroindolinone pyrrolidinecarboxamide (XR-4) | Various cancer cells | Potent MDM2-p53 inhibition | [1] |
| Pyrrolidine aryl carboxamide (10m) | Hepatocellular Carcinoma (HCC) | ~2-fold more potent than Sorafenib | [3] |
| Pyrrolidine-carboxamide (7g) | A-549, MCF-7, HT-29 | 0.90 | [4] |
| N-(p-coumaroyl)morpholine (6a) | Murine leukemia P388 | ≤ 50 µg/ml | [5] |
| N-caffeoylmorpholine (6b) | Murine leukemia P388 | 1.48 µg/ml | [5] |
| N-caffeoylpyrrolidine (7b) | Murine leukemia P388 | ≤ 50 µg/ml | [5] |
| 5-Oxopyrrolidine derivatives (18-22) | A549 | Potent activity | [6] |
Antimicrobial and Antitubercular Activity
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrrolidine carboxamides have emerged as a promising class of inhibitors against various pathogens, most notably Mycobacterium tuberculosis.
A significant target for antitubercular drug development is the enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid elongation cycle.[7][8] High-throughput screening has identified a series of pyrrolidine carboxamides as potent InhA inhibitors.[7][8][9] Subsequent optimization of a lead compound resulted in a 160-fold improvement in potency[7][8]. Crystal structures of InhA complexed with these inhibitors have elucidated their binding mode, revealing a conserved hydrogen-bonding network between the pyrrolidine carbonyl group, the catalytic residue Tyr158, and the NAD+ cofactor.[7]
In addition to their antitubercular activity, certain pyrrolidine-1-carboxamides possessing a benzofuroxan moiety have been found to effectively suppress bacterial biofilm growth[2]. Another study reported that compound 21, a 5-oxopyrrolidine derivative with a 5-nitrothiophene substituent, demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains[6].
Quantitative Antitubercular Activity Data
| Compound Class | Target | IC50 (µM) | Key Finding | Reference |
| Pyrrolidine carboxamides | InhA (M. tuberculosis) | Varies (e.g., s15: 5.55) | Potent direct inhibition | [7] |
| Oxadiazolyl pyrrolidine carboxamides | Enoyl-ACP reductase | - | Designed as inhibitors | [10] |
Enzyme Inhibition: A Broad Spectrum of Targets
The versatility of the pyrrolidine carboxamide scaffold allows for the targeting of a wide range of enzymes implicated in various diseases.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A series of highly selective pyrrolidine carboxamide inhibitors of 11β-HSD1 have been developed. Compounds like PF-877423 demonstrated potent in vitro activity against both human and mouse enzymes and inhibited the conversion of cortisone to cortisol in vivo.[11]
-
N-Acylethanolamine Acid Amidase (NAAA): Pyrrolidine amide derivatives have been identified as inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Structure-activity relationship (SAR) studies have shown that small lipophilic 3-phenyl substituents are preferable for optimal potency.[12][13] The representative compound 4g (E93) was found to inhibit NAAA through a reversible and competitive mechanism and showed high anti-inflammatory activity in an acute lung injury mouse model.[12][13]
-
α-Amylase and α-Glucosidase: In the context of diabetes management, pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion. The 4-methoxy analogue 3g showed noteworthy inhibitory activity against both enzymes, with IC50 values of 26.24 and 18.04 μg/mL, respectively.[14]
Quantitative Enzyme Inhibition Data
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Pyrrolidine carboxamides (PF-877423) | 11β-HSD1 | Potent in vitro activity | [11] |
| Pyrrolidine amides (4g/E93) | NAAA | Low micromolar | [12][13] |
| Pyrrolidine-carboxamide (7e, 7g, 7k, 7n, 7o) | EGFR | 87-107 nM | [4] |
| Pyrrolidine-carboxamide (7e, 7g, 7k, 7n, 7o) | CDK2 | 15-31 nM | [4] |
| Pyrrolidine derivative (3g) | α-amylase | 26.24 µg/mL | [14] |
| Pyrrolidine derivative (3g) | α-glucosidase | 18.04 µg/mL | [14] |
| Sulphonamide pyrolidine carboxamides (16 compounds) | P. falciparum | 2.40–8.30 µM | [15][16] |
| Pyrrolidine-based hybrid (6b) | hCAII | 75.79 nM (Ki) | [17] |
| Pyrrolidine-based hybrid (6b) | AChE | 43.17 nM (Ki) | [17] |
Anti-inflammatory and Other Biological Activities
The anti-inflammatory properties of pyrrolidine carboxamides are closely linked to their enzyme-inhibiting activities. As mentioned, the inhibition of NAAA by certain derivatives leads to increased levels of the anti-inflammatory lipid PEA[12][13].
Furthermore, N-substituted pyrrolidine-2,5-dione derivatives have been investigated as multitarget anti-inflammatory agents, showing inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX)[18]. Compound 13e emerged as a potent and selective COX-2 inhibitor with an IC50 value of 0.98 μM and a selectivity index of 31.5[18].
In the realm of parasitic diseases, new sulphonamide pyrolidine carboxamide derivatives have demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Sixteen of the synthesized derivatives showed single-digit micromolar IC50 values[15][16].
Experimental Protocols
General Synthesis of Pyrrolidine Carboxamide Derivatives
A common synthetic route to 2-(het)arylpyrrolidine-1-carboxamides involves a modular approach based on the intramolecular cyclization/Mannich-type reaction of N-(4,4-diethoxybutyl)ureas[2]. Another approach for synthesizing pyrrolidine rings is the intermolecular [3+2] dipolar cycloaddition of activated alkenes to azomethine ylides[2]. The synthesis of pyrrolidine carboxamide derivatives often involves coupling reactions of different amines with N-Boc proline[14]. For instance, oxadiazolyl pyrrolidine carboxamides were synthesized by reacting pyrrolidine carboxylic acid and oxadiazole amines using HBTU as an amide-forming agent[10].
In Vitro Anticancer Activity Assay (MTT Assay)
The in vitro viability inhibitory effects of the compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines, such as A549 human lung adenocarcinoma cells, are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated.
InhA Inhibition Assay
The inhibitory activity of compounds against InhA is determined by monitoring the oxidation of NADH at 340 nm. The assay is typically performed in a buffer solution containing the InhA enzyme, NADH, and the substrate 2-trans-dodecenoyl-CoA. The reaction is initiated by the addition of the substrate, and the decrease in absorbance is monitored over time. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor. IC50 values are then determined from dose-response curves.
Signaling Pathways and Experimental Workflows
MDM2-p53 Interaction Inhibition Pathway
References
- 1. Synthesis and Antineoplastic Activity of a Dimer, Spiroindolinone Pyrrolidinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 17. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. – Open Source Pharma Foundation [magazine.ospfound.org]
- 18. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-((5-Iodo-4-...-carboxamide" target identification and validation studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: N-(3-((5-Iodo-4-methyl-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)cyclopropanecarboxamide, widely known as Sunitinib (marketed as Sutent®), is a potent, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It was approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2] Sunitinib's mechanism of action involves the concurrent inhibition of multiple RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer, thereby reducing tumor vascularization and inducing cancer cell apoptosis.[1][3] This guide details the pivotal studies and methodologies for the target identification and validation of Sunitinib.
Target Identification: Pinpointing Molecular Interactions
The primary targets of Sunitinib were identified through extensive biochemical screening against a large panel of kinases. These assays identified potent inhibitory activity against several key RTKs involved in oncogenesis.
Primary Kinase Targets
Initial in vitro kinase assays identified Sunitinib as a potent inhibitor of the following receptor tyrosine kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): Key regulators of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][4][5]
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): Involved in tumor cell proliferation, survival, and angiogenesis.[2][4][5]
-
Stem Cell Factor Receptor (c-KIT): A driver of the majority of gastrointestinal stromal cell tumors (GIST).[1][2]
-
Additional Targets: Sunitinib also demonstrates inhibitory activity against Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[4][5]
Quantitative Data: Inhibitory Potency
The inhibitory activity of Sunitinib is quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target kinase's activity.
| Target Kinase | IC50 (nM) | Reference(s) |
| PDGFRβ | 2 | [6] |
| VEGFR2 (KDR/Flk-1) | 80 | [6] |
| PDGFRα | - | [4] |
| VEGFR1 (Flt-1) | - | [4] |
| c-KIT | - | [4] |
| FLT3 | 50 (for FLT3-ITD) | [6] |
| CSF-1R | - | [4] |
| RET | - | [4] |
Note: Specific IC50 values can vary between different assay conditions and studies. The table presents representative values found in the literature.
Experimental Workflow: Biochemical Kinase Assay
Target identification often begins with a high-throughput biochemical assay to screen the compound against a panel of purified kinases.
Target Validation: Confirming Cellular Activity
Following biochemical identification, target validation confirms that the compound engages its intended target within a cellular context and elicits the desired downstream biological effects. Western blotting is a cornerstone technique for this purpose, allowing for the direct measurement of target protein phosphorylation.
Cellular Mechanism of Action
In cellular models, Sunitinib effectively inhibits the ligand-stimulated autophosphorylation of its target RTKs. This blockade of the initial signaling event prevents the activation of downstream pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[7]
Experimental Protocol: Western Blot for Phospho-RTK Analysis
This protocol outlines the key steps to validate Sunitinib's effect on the phosphorylation of a target receptor like VEGFR2 in a cell-based assay.
1. Cell Culture and Treatment:
- Culture endothelial cells (e.g., HUVECs), which express VEGFR2, in appropriate media until they reach 70-80% confluency.
- Starve the cells in serum-free or low-serum media for 16-24 hours to reduce basal receptor phosphorylation.
- Pre-treat cells with varying concentrations of Sunitinib (or vehicle control, e.g., DMSO) for 2-4 hours.
- Stimulate the cells with the target's ligand (e.g., VEGF-A) for 5-15 minutes to induce receptor phosphorylation.
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
- Harvest the lysate and clarify by centrifugation to remove cellular debris.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Membrane Transfer:
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[8]
- Separate the proteins by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting and Detection:
- Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. For phospho-protein detection, BSA is often preferred over milk.[9]
- Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2).
- Wash the membrane thoroughly with TBST to remove unbound primary antibody.[8]
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane again with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
5. Analysis and Controls:
- To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total-VEGFR2) or a housekeeping protein like β-actin or GAPDH.
- Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, demonstrating a dose-dependent inhibition by Sunitinib.
Signaling Pathway Inhibition
Sunitinib exerts its anti-cancer effects by blocking the signaling cascades initiated by VEGFR and PDGFR. The binding of ligands like VEGF or PDGF to their respective receptors triggers receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules and activating pathways that promote cell proliferation, survival, and angiogenesis. Sunitinib, as an ATP-competitive inhibitor, prevents this initial phosphorylation step.
VEGFR Signaling Pathway
PDGFR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 8. eurodiagnostico.com [eurodiagnostico.com]
- 9. researchgate.net [researchgate.net]
In Silico Modeling of the N-(3-((5-Iodo-4-aminopyrimidin-2-yl)amino)phenyl)acrylamide Binding Pocket in EGFR
A Technical Guide for Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the binding pocket of Epidermal Growth Factor Receptor (EGFR) when complexed with pyrimidine-based inhibitors, exemplified by scaffolds similar to N-(3-((5-Iodo-4-aminopyrimidin-2-yl)amino)phenyl)acrylamide. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor design.
Introduction to EGFR and Pyrimidine-Based Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have been successfully developed as cancer therapeutics.[2][3][4]
Pyrimidine derivatives are a prominent class of EGFR inhibitors, valued for their ability to mimic the purine ring of ATP and form key interactions within the kinase active site.[5][6][7] The N-(3-((5-Iodo-4-aminopyrimidin-2-yl)amino)phenyl)acrylamide scaffold represents a core structure found in potent, often irreversible, EGFR inhibitors designed to overcome clinical resistance.[6] Understanding the precise interactions within the binding pocket through in silico modeling is critical for designing next-generation inhibitors with improved potency and selectivity, particularly against resistance mutations like T790M and C797S.[6][7][8]
The EGFR Kinase Domain Binding Pocket
Type I kinase inhibitors, including many pyrimidine derivatives, bind to the active "DFG-in" conformation of the kinase at the ATP catalytic site.[9] The binding pocket is a deep cleft located between the N- and C-lobes of the kinase domain. Key features include:
-
Hinge Region: A flexible loop connecting the N- and C-lobes. The backbone of this region (residues 791-796, including Met793) forms critical hydrogen bonds with the inhibitor's heterocyclic core.[9][10]
-
Gatekeeper Residue: A crucial residue (Threonine 790 in wild-type EGFR) that controls access to a deeper hydrophobic pocket. The T790M mutation is a common mechanism of acquired resistance.[6][7]
-
DFG Motif: The Asp-Phe-Gly sequence at the start of the activation loop. The aspartate (Asp855) is essential for coordinating the magnesium ions complexed with ATP.[10]
-
Hydrophobic Regions: Pockets formed by hydrophobic and aromatic residues (e.g., Leu718, Val726, Ala743, Leu844) that engage in van der Waals interactions with the inhibitor.[10]
-
Solvent-Exposed Region: An area near the entrance of the binding pocket where substitutions on the inhibitor scaffold can be made to improve selectivity and pharmacokinetic properties.
In Silico Modeling Workflows & Protocols
A multi-step computational workflow is employed to predict and analyze the binding of inhibitors to the EGFR kinase domain. This process typically involves molecular docking to predict the binding pose, followed by molecular dynamics (MD) simulations to assess the stability of the complex and refine the binding energy calculations.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11] This protocol outlines a standard procedure using a program like Glide, AutoDock, or SMINA.[10][12][13]
-
Receptor Preparation:
-
Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A relevant structure is PDB ID: 1M17 (EGFR in complex with Erlotinib).[13][14]
-
Remove all non-essential molecules, including water, co-solvents, and the original ligand.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (e.g., pH 7.4).
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes, using a force field such as OPLS (Optimized Potentials for Liquid Simulations).
-
-
Ligand Preparation:
-
Generate the 3D structure of the N-(3-((5-Iodo-4-aminopyrimidin-2-yl)amino)phenyl)acrylamide inhibitor.
-
Assign correct bond orders and protonation states.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Grid Generation:
-
Docking Execution:
-
Perform the docking simulation. It is common to use a multi-stage approach, starting with a high-throughput virtual screening (HTVS) mode, followed by standard precision (SP) and extra precision (XP) modes for the most promising candidates.[12]
-
Generate a set of possible binding poses (e.g., 10-20) for the ligand.
-
-
Pose Analysis and Scoring:
-
Analyze the resulting poses based on their docking scores (e.g., GlideScore, ΔGbind).[15] Lower scores typically indicate more favorable binding.
-
Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds with the hinge region Met793) are present.[16] The root-mean-square deviation (RMSD) between the docked pose and a known reference ligand can be used to validate the docking protocol; a value below 2.0 Å is generally considered reliable.[12]
-
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more accurate assessment of binding stability.[11] This protocol outlines a general workflow using GROMACS.[17][18]
-
System Preparation:
-
Start with the best-docked pose of the EGFR-inhibitor complex from the previous step.
-
Generate the topology and force field parameters for the ligand using tools like CGenFF or Antechamber.[18][19] The CHARMM36 or AMBER force fields are commonly used for biomolecular simulations.[17][19]
-
Place the complex in a periodic simulation box (e.g., cubic or dodecahedron) and solvate it with a water model like TIP3P.[19]
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).[20]
-
-
Energy Minimization:
-
Perform a steep-descent energy minimization of the entire system to remove any bad contacts between the solute, solvent, and ions.
-
-
System Equilibration:
-
Conduct a two-phase equilibration. First, perform an NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the desired temperature (e.g., 300 K). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[18]
-
Second, perform an NPT (constant number of particles, pressure, and temperature) equilibration to bring the system to the correct density at the target pressure (e.g., 1 bar).
-
-
Production MD Run:
-
Run the production MD simulation without restraints for a duration sufficient to observe the system's behavior (typically on the order of nanoseconds to microseconds).[19] Save the trajectory coordinates at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Analyze the trajectory for stability using RMSD plots. A stable simulation is indicated by the RMSD value reaching a plateau.[13]
-
Calculate the root-mean-square fluctuation (RMSF) for each residue to identify flexible and stable regions of the protein.
-
Analyze hydrogen bond formation and occupancy over time between the ligand and key residues.
-
Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the simulation snapshots, providing a more accurate estimation of binding affinity than docking scores alone.[19]
-
Data Presentation: Quantitative Analysis
The following tables summarize typical quantitative data obtained from in silico modeling of pyrimidine-based EGFR inhibitors.
Table 1: Molecular Docking and Binding Energy Results This table presents hypothetical but representative data for a set of pyrimidine derivatives targeting EGFR.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (MM/GBSA, kcal/mol) | Key H-Bond Interactions (Residue) |
| Reference (Erlotinib) | -8.43[15] | -42.74[15] | Met793 |
| LIG-001 | -9.52 | -48.15 | Met793, Lys745 |
| LIG-002 | -9.02 | -45.33 | Met793 |
| LIG-003 | -8.75 | -43.98 | Met793 |
| LIG-004 | -7.98 | -39.81 | Met793 |
Table 2: In Vitro Inhibitory Activity This table presents representative IC50 values which are often correlated with in silico predictions.
| Compound ID | EGFR Kinase IC50 (nM) | H1975 (T790M) Cell Line IC50 (nM) | A549 (WT) Cell Line IC50 (nM) |
| Reference (Osimertinib) | 1.1[21] | 34[21] | 582.2[21] |
| LIG-001 | 7.2 | 21.6 | >1000 |
| LIG-002 | 9.0 | 42.3 | >1000 |
| LIG-003 | 18.0 | 94.0 | >1000 |
| LIG-004 | 97.0 | 250.0 | >1000 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosine Kinase Inhibitors for the Treatment of EGFR Mutation-Positive Non-Small-Cell Lung Cancer: A Clash of the Generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. benchchem.com [benchchem.com]
- 20. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 21. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-(thiazol-2-yl)-benzamide Analogs as Selective Antagonists of the Zinc-Activated Channel (ZAC)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structure-activity relationship (SAR) of a novel class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC). ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels, distinguished by its unique endogenous agonists and signaling properties. Understanding the SAR of these compounds is crucial for the rational design of more potent and selective modulators of ZAC, which could serve as valuable pharmacological tools to explore the physiological functions governed by this channel.
Introduction to N-(thiazol-2-yl)-benzamide Analogs and the Zinc-Activated Channel
A screening of a compound library led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel antagonist of the Zinc-Activated Channel (ZAC).[1][2] This discovery prompted a detailed investigation into the structural determinants of ZAC activity within this chemical scaffold. By systematically modifying the thiazole and phenyl rings of the N-(thiazol-2-yl)-benzamide core, researchers have elucidated key structural features that govern the antagonist potency at the ZAC.[1][2]
The ZAC is a unique ion channel that is activated by zinc and protons. Its physiological roles are still being unraveled, but it is believed to be involved in various physiological processes. The development of selective antagonists is therefore of great interest for studying the function of this channel and for its potential as a therapeutic target. The N-(thiazol-2-yl)-benzamide analogs represent the first class of selective ZAC antagonists, exhibiting no significant activity at other related Cys-loop receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors.[1][2]
Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR study was conducted by synthesizing and functionally characterizing 61 analogs of the initial lead compound.[1][2] The antagonist activity of these compounds was evaluated at ZAC expressed in Xenopus oocytes using two-electrode voltage clamp electrophysiology with 1 mM Zn²⁺ as the agonist. The results of this extensive study are summarized below, categorized by the region of modification on the N-(thiazol-2-yl)-benzamide scaffold.
Modifications of the Thiazole Ring
The initial investigation focused on substitutions at the 4- and 5-positions of the thiazole ring. The findings from these modifications are crucial for understanding the spatial and electronic requirements for binding and activity at the ZAC.
Table 1: SAR of Thiazole Ring Modifications in N-(thiazol-2-yl)-benzamide Analogs [1][2]
| Compound | Substitution at Position 4 | Substitution at Position 5 | Antagonist Activity at ZAC (Inhibition at 30 µM) |
| 2a | -CH₃ | -CH₃ | Inactive |
| 2b | -H | -COOCH₂CH₃ | Potent |
| 2d | -CH₃ | -COOCH₂CH₃ | Weak |
| 3b | -CH₂CH₃ | -H | Inactive |
| 3c | -Phenyl | -H | Inactive |
| 3f | -tert-Butyl | -H | Potent |
| 3g | -p-Tolyl | -H | Inactive |
From this series, it became evident that bulky substituents at the 4-position of the thiazole ring are well-tolerated and can even be beneficial for antagonist activity, as seen with the tert-butyl group in analog 3f . In contrast, substitutions at the 5-position, particularly small alkyl groups like in 2a , appear to be detrimental to the activity. The presence of an ethyl ester at the 5-position, as in 2b , was found to be favorable.
Modifications of the Phenyl Ring
Systematic modifications were also made to the phenyl ring of the benzamide moiety to probe the effects of substituent size, position, and electronic properties on ZAC antagonism.
Table 2: SAR of Phenyl Ring Modifications in N-(thiazol-2-yl)-benzamide Analogs [1][2]
| Compound | Phenyl Ring Substitution | Antagonist Activity at ZAC (IC₅₀) |
| 1 | 2-Chloro, 5-Bromo | ~3 µM |
| 4c | 2-Chloro, 4-Fluoro | 1-3 µM |
| 5a (TTFB) | 3-Fluoro | 1-3 µM |
| 5h | 2-Chloro, 4,5-Difluoro | Moderately Potent |
The data reveals that various substitutions on the phenyl ring are permissible and can lead to potent ZAC antagonists. Halogen substitutions, in particular, were found to be favorable. For instance, analogs 4c and 5a (TTFB) demonstrated equipotent ZAC antagonism with IC₅₀ values in the low micromolar range.[1][2]
Miscellaneous Analogs with Multiple Modifications
Several analogs with combined modifications to both the thiazole and phenyl rings were synthesized and tested. In general, combining a modification known to be detrimental from one series with a favorable one from another did not rescue the activity. For example, analog 6b , which combines a 5-methyl-thiazol-2-yl moiety (known to be detrimental from analog 2a ) with a 2-chloro-4,5-difluoro-phenyl ring (from the moderately potent analog 5h ), was found to be inactive.[1][2] This suggests that the structural requirements for both parts of the molecule are critical and interdependent.
Experimental Protocols
The primary experimental technique used to characterize the N-(thiazol-2-yl)-benzamide analogs was two-electrode voltage clamp (TEVC) electrophysiology on Xenopus laevis oocytes.
Oocyte Preparation and Receptor Expression
-
Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.
-
The oocytes are defolliculated by treatment with collagenase.
-
Stage V-VI oocytes are selected and injected with cRNA encoding the human ZAC.
-
Injected oocytes are incubated at 18°C for 2-4 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
An oocyte expressing ZAC is placed in a recording chamber and perfused with a standard buffer solution.
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, which serve as the current-passing and voltage-recording electrodes.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
The agonist (e.g., 1 mM Zn²⁺) is applied to elicit an inward current.
-
The antagonist compounds are pre-applied for a set duration before co-application with the agonist to determine their inhibitory effect on the zinc-induced current.
-
Concentration-inhibition curves are generated by applying a range of antagonist concentrations, and IC₅₀ values are calculated.
Signaling Pathway and Experimental Workflow
The N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators of the ZAC, meaning they bind to a site on the receptor that is distinct from the agonist binding site and reduce the response to the agonist.[1][2]
Caption: ZAC signaling and modulation by N-(thiazol-2-yl)-benzamide analogs.
The experimental workflow for identifying and characterizing these novel ZAC antagonists follows a logical progression from initial screening to detailed electrophysiological analysis.
Caption: Workflow for SAR study of ZAC antagonists.
Conclusion
The N-(thiazol-2-yl)-benzamide scaffold has proven to be a valuable starting point for the development of the first class of selective ZAC antagonists. The SAR studies have highlighted that antagonist potency is highly sensitive to substitutions on both the thiazole and phenyl rings. Specifically, bulky substituents at the 4-position of the thiazole ring and various halogen substitutions on the phenyl ring are favorable for activity. These findings provide a solid foundation for the future design of more potent and specific ZAC modulators, which will be instrumental in elucidating the physiological and pathophysiological roles of this unique ion channel. Further studies are warranted to explore the in vivo efficacy and pharmacokinetic properties of these promising compounds.
References
An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)methyl)pyridin-2-yl)pyrazine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analytical framework for the characterization of the novel compound N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)methyl)pyridin-2-yl)pyrazine-2-carboxamide, a molecule of interest in drug discovery and development. Due to the absence of published experimental data for this specific compound, this guide integrates empirical data from structurally analogous molecules with established principles of NMR and mass spectrometry to predict its analytical characteristics.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in ppm for the target molecule. These predictions are based on data from closely related structures and known substituent effects in heterocyclic systems. The numbering scheme used for the assignments is provided below.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrrole-NH | 11.0 - 12.0 | br s | - | Deshielded proton, likely to exchange with D₂O. |
| Pyrazine-H3' | ~9.20 | d | ~1.5 | |
| Pyrazine-H5' | ~8.90 | d | ~2.5 | |
| Pyrazine-H6' | ~8.75 | dd | ~2.5, 1.5 | |
| Pyridine-H6 | 8.3 - 8.5 | d | 4.0 - 5.0 | |
| Pyridine-H4 | 7.8 - 8.0 | t | 7.5 - 8.5 | |
| Pyridine-H5 | 7.2 - 7.4 | d | 7.5 - 8.5 | |
| Pyrrole-H2 | 6.5 - 6.8 | s | - | |
| Methylene-CH₂ | ~4.60 | s | - | Singlet due to no adjacent protons. |
| Methyl-CH₃ | 2.0 - 2.2 | s | - | |
| Amide-NH | 9.5 - 10.5 | br s | - | Deshielded, may show broadening. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Amide C=O | 163 - 165 | |
| Pyridine C2 | 151 - 153 | |
| Pyridine C6 | 148 - 150 | |
| Pyrazine C2' | 145 - 147 | |
| Pyrazine C3' | 144 - 146 | |
| Pyrazine C5' | 143 - 145 | |
| Pyrazine C6' | 142 - 144 | |
| Pyridine C4 | 137 - 139 | |
| Pyridine C3 | 135 - 137 | |
| Pyrrole C4 | 128 - 130 | |
| Pyrrole C3 | 123 - 125 | |
| Pyridine C5 | 121 - 123 | |
| Pyrrole C2 | 118 - 120 | |
| Pyrrole C5 | 75 - 80 | Carbon bearing iodine, significantly shielded. |
| Methylene CH₂ | 30 - 35 | |
| Methyl CH₃ | 10 - 12 |
Mass Spectrometry Fragmentation Analysis
High-resolution mass spectrometry with a soft ionization technique like electrospray ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in MS/MS analysis will likely proceed through several key pathways initiated by the cleavage of the most labile bonds.
Expected Fragmentation Pathways:
-
Amide Bond Cleavage: A primary fragmentation will likely involve the cleavage of the amide bond, leading to two major fragments: the pyrazine-2-carboxamide moiety and the N-(3-((5-iodo-4-methyl-1H-pyrrol-3-yl)methyl)pyridin-2-yl) moiety.
-
Benzylic Cleavage: The bond between the methylene bridge and the pyridine ring is a benzylic position and is prone to cleavage, resulting in the formation of a stable pyridinium ion and a neutral pyrrole fragment, or vice-versa.
-
Loss of Iodine: The carbon-iodine bond is relatively weak and can undergo homolytic or heterolytic cleavage, leading to a fragment corresponding to the loss of an iodine radical or iodide anion.
-
Pyrrole Ring Fragmentation: The substituted pyrrole ring may undergo characteristic fragmentation, including the loss of small molecules like HCN.
Table 3: Predicted Key Mass Fragments
| m/z (Monoisotopic) | Proposed Fragment Structure |
| 485.02 | [M+H]⁺: Protonated parent molecule |
| 362.01 | [M - C₅H₃N₂O]⁺: Loss of pyrazine-2-carboxamide |
| 235.95 | [C₈H₈IN₂]⁺: 5-Iodo-4-methyl-3-(pyridin-3-ylmethyl)-1H-pyrrole fragment |
| 123.04 | [C₅H₃N₂O]⁺: Pyrazine-2-carboxamide fragment |
| 93.06 | [C₅H₅N₂]⁺: Aminopyridine fragment |
Experimental Protocols
The following are detailed, standard methodologies for the NMR and mass spectrometry analysis of the title compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for this type of molecule due to its ability to dissolve polar compounds and to observe exchangeable protons like NH.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
-
2D NMR Experiments: To confirm assignments, perform standard 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
3.2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Full Scan MS Acquisition (MS1):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in positive ion mode over a mass range of m/z 100-1000.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Tandem MS Acquisition (MS/MS or MS²):
-
Select the [M+H]⁺ ion as the precursor ion in the quadrupole.
-
Fragment the precursor ion in the collision cell using an appropriate collision energy (e.g., 10-40 eV) with an inert gas (e.g., argon or nitrogen).
-
Acquire the product ion spectrum in the TOF or Orbitrap analyzer.
-
Mandatory Visualizations
Experimental Workflow for Compound Characterization
Caption: A logical workflow for the synthesis, purification, and structural elucidation of the target compound.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram illustrating the hypothetical inhibition of a kinase signaling pathway by the title compound.
The Dawn of a New Era in Therapeutics: Pyrimidine Derivatives at the Forefront of Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Evaluation, and Application of Novel Pyrimidine-Based Therapeutic Agents.
The versatile pyrimidine scaffold has long been a cornerstone in medicinal chemistry, owing to its presence in the fundamental building blocks of life, DNA and RNA.[1][2][3] This inherent biological relevance has spurred the development of a vast array of pyrimidine derivatives, leading to groundbreaking advancements in the treatment of a multitude of diseases, including cancer, infectious diseases, and metabolic disorders.[1][4] This technical guide delves into the core aspects of discovering and developing pyrimidine-based therapeutic agents, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on recent, promising examples in oncology and regenerative medicine.
Core Concepts in Pyrimidine-Based Drug Discovery
The journey of a pyrimidine derivative from a laboratory curiosity to a potential clinical candidate is a multi-step process, meticulously designed to identify compounds with high potency, selectivity, and favorable pharmacokinetic profiles. The general workflow encompasses chemical synthesis, in vitro biological assays to determine efficacy and mechanism of action, and in vivo studies to assess therapeutic potential in a physiological context.
This guide will now explore specific examples of pyrimidine derivatives that have shown significant promise as therapeutic agents, detailing their synthesis, biological activity, and the signaling pathways they modulate.
Case Study 1: A Novel Pyrimidine Derivative as a Bone Anabolic Agent
Compound 18a: N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide
Osteoporosis, a disease characterized by low bone mass and microarchitectural deterioration, presents a significant unmet medical need for orally bioavailable anabolic agents that can stimulate new bone formation.[5] Compound 18a has emerged as a potent, orally available small molecule that promotes osteogenesis.[5]
Biological Activity and Mechanism of Action
Compound 18a has been identified as a highly efficacious bone anabolic agent, promoting osteogenesis at picomolar concentrations in vitro and at low doses in vivo.[5] Its mechanism of action involves the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway, a critical regulatory route for osteoblast differentiation and bone formation.[5][6]
Quantitative Data
| Parameter | Value | Reference |
| In Vitro Efficacy (Osteoblast Mineralization) | 1 pM | [5] |
| In Vivo Efficacy (Bone Formation Rate) | 5 mg/kg | [5] |
| Upregulation of Osteogenic Genes (RUNX2, Type 1 col) | Significant at 1 pM and 100 pM | [7] |
Experimental Protocols
Synthesis of Compound 18a
A detailed multi-step synthesis is employed to produce Compound 18a. A key final step involves the acylation of an aminopyrimidine precursor. To a solution of the aminopyrimidine intermediate in a suitable anhydrous solvent such as dichloromethane, an excess of hexanoyl chloride and a non-nucleophilic base like triethylamine are added. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then isolated and purified using column chromatography. For the full, detailed synthesis of the precursor, please refer to the primary literature.[5]
In Vitro Osteogenic Differentiation Assay
-
Cell Culture: Primary calvarial osteoblasts are cultured in α-MEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of Compound 18a (e.g., 1 pM, 100 pM) in an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Alizarin Red S Staining: After 21 days, the cell matrix is stained with Alizarin Red S to visualize calcium deposits, a marker of mineralization. The stain is then extracted, and the absorbance is measured to quantify the extent of mineralization.
-
Gene Expression Analysis: At earlier time points (e.g., 7 and 14 days), total RNA is isolated from the treated cells. Quantitative real-time PCR (qPCR) is performed to measure the expression levels of osteogenic marker genes such as RUNX2 and Type I collagen, with GAPDH used as a housekeeping gene for normalization.[7]
Case Study 2: A 7H-pyrrolo[2,3-d]pyrimidine Derivative as a FAK Inhibitor for Cancer Therapy
Compound 25b: A Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, migration, and invasion.[8] Consequently, FAK is a prime target for anticancer drug development. Compound 25b, a 7H-pyrrolo[2,3-d]pyrimidine derivative, has been identified as a potent FAK inhibitor.[8]
Biological Activity and Mechanism of Action
Compound 25b potently inhibits the enzymatic activity of FAK, leading to the suppression of cancer cell proliferation and migration.[8] By inhibiting FAK, this compound disrupts the downstream signaling cascades that promote tumor growth and metastasis.
Quantitative Data
| Parameter | Cell Line | IC50 Value | Reference |
| FAK Enzyme Inhibition | - | 5.4 nM | [8] |
| Antiproliferative Activity | A549 (Lung Cancer) | 3.2 µM | [8] |
| Antiproliferative Activity | MDA-MB-231 (Breast Cancer) | Not specified, but potent | [8] |
Experimental Protocols
Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of this class of compounds typically involves the construction of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents to explore structure-activity relationships. A common route involves the reaction of a substituted 4-chloropyrrolo[2,3-d]pyrimidine with an appropriate amine under conditions such as heating in a solvent like n-butanol or isopropanol, often with the addition of a base like diisopropylethylamine. The final products are then purified by column chromatography.[8]
FAK Kinase Inhibition Assay
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay can be used to measure FAK kinase activity.
-
Procedure:
-
Recombinant FAK enzyme is incubated with the test compound (e.g., Compound 25b) at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a substrate peptide and ATP.
-
After a set incubation period, a detection solution containing a europium-labeled anti-phosphotyrosine antibody is added.
-
The TR-FRET signal is measured, which is inversely proportional to the kinase activity.
-
IC50 values are calculated from the dose-response curves.[9]
-
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.
Case Study 3: A 4-Anilino-5-ethynylpyrimidine as an EGFR Inhibitor
Compound 20a: A Potent Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitor
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in various cancers, particularly non-small cell lung cancer.[10] This has made EGFR an attractive target for cancer therapy. Compound 20a, a 5-ethynylpyrimidine derivative, has demonstrated potent inhibitory activity against EGFR kinase.[11]
Biological Activity and Mechanism of Action
Compound 20a acts as an ATP-competitive inhibitor of EGFR, binding to the kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation.[10][11]
Quantitative Data
| Parameter | Target | IC50 Value | Reference |
| EGFR Kinase Inhibition | EGFR | 45 nM | [11] |
| Antiproliferative Activity (A549 cells) | - | <5 µM | [11] |
| Antiproliferative Activity (HL60 cells) | - | <5 µM | [11] |
Experimental Protocols
General Synthesis of 4-Anilino-5-ethynylpyrimidine Derivatives
The synthesis of this class of compounds often starts from a di-substituted pyrimidine, such as 4-chloro-5-iodopyrimidine. A Sonogashira coupling reaction with a protected alkyne, followed by deprotection, introduces the ethynyl group at the 5-position. The subsequent step is a nucleophilic aromatic substitution reaction at the 4-position, where the chloro group is displaced by a substituted aniline in the presence of a base and often a palladium catalyst to afford the final product.
EGFR Kinase Assay (Continuous-Read Assay)
-
Reagents: Recombinant EGFR kinase, a suitable peptide substrate (e.g., Y12-Sox), and ATP are prepared in a kinase reaction buffer.
-
Procedure:
-
The EGFR enzyme is pre-incubated with various concentrations of the test compound (e.g., Compound 20a) in a 384-well plate.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The increase in fluorescence resulting from the phosphorylation of the peptide substrate is monitored in real-time using a plate reader.
-
The initial reaction rates are determined from the linear portion of the progress curves.
-
IC50 values are calculated by fitting the reaction rates to a dose-response curve.[5]
-
Cell-Based EGFR Phosphorylation Assay
-
Cell Culture and Starvation: A cell line overexpressing EGFR (e.g., A431) is grown to near confluence and then serum-starved to reduce basal EGFR phosphorylation.
-
Treatment: Cells are pre-treated with the test compound for a specified time.
-
Stimulation: The cells are then stimulated with EGF to induce EGFR phosphorylation.
-
Cell Lysis and Western Blotting: The cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Analysis: The band intensities are quantified to determine the extent of inhibition of EGFR phosphorylation by the compound.
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The examples highlighted in this guide—a bone anabolic agent and two distinct anticancer compounds—underscore the chemical tractability and biological versatility of this privileged structure. For researchers and drug development professionals, a deep understanding of the synthesis, biological evaluation, and mechanistic pathways of pyrimidine derivatives is paramount. The detailed protocols and data presented herein serve as a foundational resource for the continued exploration and development of this important class of molecules, with the ultimate goal of translating these scientific discoveries into transformative medicines for patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents for cancer detection - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28851K [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In vitro assay protocol for N-(3-((5-Iodo-4-...-carboxamide"
It appears that the chemical name "N-(3-((5-Iodo-4-...-carboxamide" is incomplete. To provide a detailed and accurate in vitro assay protocol, the full and correct chemical name of the compound is essential. The remainder of the chemical structure is necessary to identify the compound, its potential biological targets, and consequently, the relevant assay methodologies.
Please provide the complete chemical name of the molecule of interest. Once the full name is available, a comprehensive response will be generated, including:
-
Detailed Application Notes and Protocols: A step-by-step guide for the relevant in vitro assay.
-
Data Presentation: A structured table summarizing any available quantitative data.
-
Mandatory Visualization: A Graphviz diagram illustrating the experimental workflow or relevant signaling pathway, complete with a descriptive caption.
This information is crucial for tailoring the protocol to the specific compound and ensuring the provided information is accurate and useful for researchers, scientists, and drug development professionals.
Cell-based assay development for N-(3-((5-Iodo-4-...-carboxamide"
Application Notes and Protocols for Cell-Based Assay Development
Topic: Cell-based assay development for N-(3-((5-Iodo-4-methyl-1H-pyrazol-3-yl)amino)-4-methoxyphenyl)nicotinamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-((5-Iodo-4-methyl-1H-pyrazol-3-yl)amino)-4-methoxyphenyl)nicotinamide is a novel small molecule inhibitor with potential therapeutic applications. The structural motifs, including the pyrazole and nicotinamide components, suggest that this compound may target protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[1] This document provides detailed application notes and protocols for developing cell-based assays to characterize the activity and target engagement of this compound. The described assays are essential for preclinical drug development, enabling the determination of compound potency, selectivity, and mechanism of action in a cellular context.[2][3]
Biochemical Kinase Binding Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a biochemical method to determine the affinity of the test compound for a purified kinase. It is based on Fluorescence Resonance Energy Transfer (FRET).[4][5][6]
Principle
The LanthaScreen™ Eu Kinase Binding Assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[7] A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor.[6] An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the emission ratio.[7]
Experimental Protocol
Materials:
-
Kinase of interest (e.g., recombinant tagged kinase)
-
LanthaScreen™ Eu-anti-tag Antibody[8]
-
Kinase Tracer[8]
-
Test Compound: N-(3-((5-Iodo-4-methyl-1H-pyrazol-3-yl)amino)-4-methoxyphenyl)nicotinamide
-
Kinase Buffer A[8]
-
DMSO
-
384-well plates
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, create an intermediate dilution series in Kinase Buffer A. The final DMSO concentration in the assay should be kept at or below 1%.
-
Reagent Preparation:
-
Prepare a 3X kinase/antibody solution by diluting the kinase and Eu-anti-tag antibody in Kinase Buffer A.
-
Prepare a 3X tracer solution in Kinase Buffer A. The optimal tracer concentration should be close to its Kd for the kinase.
-
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of 3X test compound dilution.
-
5 µL of 3X kinase/antibody solution.
-
5 µL of 3X tracer solution.
-
-
Incubation: Mix the plate gently and incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) with an excitation at 340 nm.[6]
-
Data Analysis: Calculate the 665/615 nm emission ratio. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 values for N-(3-((5-Iodo-4-methyl-1H-pyrazol-3-yl)amino)-4-methoxyphenyl)nicotinamide against a panel of kinases.
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 85 |
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][12]
Principle
When a ligand binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods.[10][13] A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[11]
Experimental Protocol
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test Compound: N-(3-((5-Iodo-4-methyl-1H-pyrazol-3-yl)amino)-4-methoxyphenyl)nicotinamide
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Antibodies against the target protein and a loading control
-
SDS-PAGE and Western blotting reagents
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat the cells with the test compound or DMSO vehicle at the desired concentration for a specified time (e.g., 1-3 hours).
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein. A loading control should also be probed to ensure equal loading.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves.
Data Presentation
Table 2: Hypothetical melting temperatures (Tm) for Target Kinase A in the presence of N-(3-((5-Iodo-4-methyl-1H-pyrazol-3-yl)amino)-4-methoxyphenyl)nicotinamide.
| Treatment | Tm (°C) |
| Vehicle (DMSO) | 52.5 |
| 1 µM Compound | 57.0 |
| 10 µM Compound | 59.5 |
Downstream Signaling Pathway Analysis
To assess the functional consequence of target engagement, it is crucial to investigate the downstream signaling pathways regulated by the target kinase.[2]
Principle
Kinase inhibitors block the phosphorylation of downstream substrates. By measuring the phosphorylation status of a known substrate, the inhibitory activity of the compound on the signaling pathway can be determined.[14]
Experimental Protocol
Materials:
-
Cell line with an active signaling pathway mediated by the target kinase
-
Test Compound
-
Stimulant (if required to activate the pathway, e.g., a growth factor)
-
Antibodies: anti-phospho-substrate, anti-total-substrate, and loading control
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Seed cells and, if necessary, serum-starve them. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Pathway Stimulation: If required, stimulate the cells with a growth factor or other agonist for a short period (e.g., 15-30 minutes) to activate the target kinase.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Analysis: Determine protein concentrations and analyze the lysates by Western blotting or ELISA using antibodies that specifically recognize the phosphorylated and total forms of a key downstream substrate.
-
Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Plot the normalized phosphorylation levels against the compound concentration to determine the IC50 for pathway inhibition.
Data Presentation
Table 3: Hypothetical IC50 for inhibition of substrate phosphorylation by N-(3-((5-Iodo-4-methyl-1H-pyrazol-3-yl)amino)-4-methoxyphenyl)nicotinamide.
| Assay | IC50 (nM) |
| p-Substrate Western Blot | 85 |
| p-Substrate ELISA | 78 |
Diagrams
Caption: LanthaScreen™ FRET Assay Principle.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Kinase Signaling Pathway Inhibition.
References
- 1. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Sunitinib (SU11248) in Cellular Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib, systematically named N-(3-((5-Iodo-4-methyl-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)cyclopropanecarboxamide and also known as SU11248, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It plays a crucial role in cancer therapy by disrupting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][4][5] These application notes provide a comprehensive overview of Sunitinib's mechanism of action, detailed protocols for its use in studying cellular signaling pathways, and a summary of its quantitative effects.
Mechanism of Action
Sunitinib exerts its therapeutic effects by inhibiting multiple RTKs, thereby blocking downstream signaling cascades essential for cancer cell proliferation, survival, and angiogenesis.[1][4][5] The primary targets of Sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][4] By blocking VEGFR signaling, Sunitinib effectively inhibits tumor neovascularization.[4]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): The compound targets PDGFR-α and PDGFR-β, which are involved in cell growth, proliferation, and angiogenesis.[1][4]
-
Stem Cell Factor Receptor (KIT): Sunitinib is an effective inhibitor of the KIT receptor, a key driver in gastrointestinal stromal tumors (GISTs).[1][4]
-
Fms-like Tyrosine Kinase 3 (FLT3): Inhibition of FLT3 by Sunitinib is relevant in certain hematological malignancies.[1][4][6]
-
Rearranged during Transfection (RET): Sunitinib also targets the RET proto-oncogene, which is implicated in certain types of thyroid cancer.[2][4]
The inhibition of these RTKs leads to the downregulation of several key downstream signaling pathways, including:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[5][7]
-
PI3K/AKT Pathway: A central pathway that regulates cell survival, growth, and metabolism.[5][7][8]
-
STAT3 Pathway: Sunitinib has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell survival and proliferation.[8][9][10][11]
Quantitative Data
The inhibitory activity and clinical efficacy of Sunitinib have been quantified in various studies.
| Target/Parameter | IC50 / Value | Cell Line / Conditions | Reference |
| Kinase Inhibition | |||
| VEGFR2 (Flk-1) | 80 nM | Cell-free assay | [12] |
| PDGFRβ | 2 nM | Cell-free assay | [12] |
| KIT | - | - | [1] |
| FLT3 | - | - | [1][6] |
| RET | - | - | [2][4] |
| Cellular Proliferation | |||
| MV4;11 (AML) | 8 nM | Alamar Blue assay | [13] |
| OC1-AML5 (AML) | 14 nM | Alamar Blue assay | [13] |
| 786-O (Renal Carcinoma) | 4.6 µM | WST assay | [14] |
| ACHN (Renal Carcinoma) | 1.9 µM | WST assay | [14] |
| Caki-1 (Renal Carcinoma) | 2.8 µM | WST assay | [14] |
| Clinical Efficacy (Metastatic Renal Cell Carcinoma) | |||
| Objective Response Rate | 16% - 47% | Phase III Clinical Trials | [15][16] |
| Median Progression-Free Survival | 9.4 - 11 months | Phase III Clinical Trials | [15][16] |
| Median Overall Survival | 18.7 - 26.4 months | Phase III Clinical Trials | [15][16] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Sunitinib against a specific receptor tyrosine kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR2, PDGFRβ)
-
Sunitinib (SU11248)
-
ATP
-
Kinase reaction buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% BSA)[13]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
96-well microtiter plates
-
Anti-phosphotyrosine antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the kinase substrate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., TBST).
-
Block non-specific binding sites with a blocking buffer (e.g., 1-5% BSA in PBS).[13]
-
Prepare serial dilutions of Sunitinib in the kinase reaction buffer.
-
Add the recombinant kinase to each well.
-
Add the Sunitinib dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[13]
-
Stop the reaction by adding EDTA.
-
Wash the plate and add the anti-phosphotyrosine antibody.
-
Incubate and wash the plate.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Sunitinib concentration.
Cellular Proliferation Assay (WST-1 or MTT Assay)
This protocol measures the effect of Sunitinib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., 786-O, ACHN)
-
Complete cell culture medium
-
Sunitinib (SU11248)
-
96-well cell culture plates
-
WST-1 or MTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Sunitinib in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Sunitinib.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the WST-1 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of Sunitinib on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Sunitinib (SU11248)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-p-AKT, anti-p-STAT3, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with Sunitinib at various concentrations for a specific duration.
-
Lyse the cells using the cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Sunitinib inhibits multiple RTKs, blocking key downstream signaling pathways.
Caption: Workflow for analyzing protein phosphorylation changes via Western Blot.
Caption: Workflow for determining the IC50 of Sunitinib in a kinase assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sunitinib induces apoptosis and growth arrest of medulloblastoma tumor cells by inhibiting STAT3 and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overall Survival and Updated Results for Sunitinib Compared With Interferon Alfa in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of N-(3-((5-Iodo-4-methyl-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)cyclopropanecarboxamide for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(3-((5-Iodo-4-methyl-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)cyclopropanecarboxamide is a small molecule inhibitor with potential applications in cancer research, likely functioning as an inhibitor of receptor tyrosine kinases (RTKs) involved in angiogenesis, similar to structurally related compounds like Sunitinib.[1][2] This document provides detailed protocols for the preparation and administration of this compound for in vivo studies, drawing upon established methodologies for similar molecules, particularly Sunitinib, which targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][3][4] Proper formulation and dose preparation are critical for ensuring compound stability, bioavailability, and reproducible results in preclinical animal models.
Compound Profile
| Property | Data | Reference |
| IUPAC Name | N-(3-((5-Iodo-4-methyl-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)cyclopropanecarboxamide | - |
| Molecular Formula | C20H17IN4O2 | - |
| Mechanism of Action (Putative) | Receptor Tyrosine Kinase (RTK) Inhibitor, likely targeting VEGFRs and PDGFRs. | Inferred from structural similarity to Sunitinib[1][2][5] |
| Primary Target (Putative) | VEGFR-2 | Inferred from structural class[6][7][8] |
Experimental Protocols
Formulation for Oral Administration
This protocol is adapted from established methods for preparing Sunitinib for oral gavage in mice.[3]
Materials:
-
N-(3-((5-Iodo-4-methyl-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)cyclopropanecarboxamide powder
-
Carboxymethylcellulose sodium (0.5% w/v)
-
Sodium chloride (1.8% w/v)
-
Tween-80 (0.4% w/v)
-
Benzyl alcohol (0.9% w/v)
-
Reverse osmosis deionized water
-
Sterile containers
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation:
-
In a sterile beaker, dissolve 0.9% (w/v) benzyl alcohol in reverse osmosis deionized water.
-
Add 1.8% (w/v) NaCl and 0.4% (w/v) Tween-80 to the solution and stir until dissolved.
-
Slowly add 0.5% (w/v) carboxymethylcellulose sodium while stirring continuously to avoid clumping.
-
Adjust the pH of the vehicle to 6.0 using appropriate buffers if necessary.
-
Stir the final vehicle solution for at least one hour to ensure homogeneity.
-
-
Drug Suspension Preparation:
-
Accurately weigh the required amount of N-(3-((5-Iodo-4-methyl-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)cyclopropanecarboxamide powder based on the desired final concentration.
-
Add the powder to the prepared vehicle.
-
Vortex the mixture vigorously to create a uniform suspension.
-
For optimal results, prepare the drug suspension at least 24 hours before administration.
-
Store the suspension at 4°C, protected from light.
-
Prepare fresh stocks of the suspension weekly to ensure stability.[3]
-
Dosage Calculation Example:
| Parameter | Value |
| Target Dose | 40 mg/kg |
| Mouse Body Weight | 25 g |
| Dosing Volume | 0.2 mL |
| Required Concentration | 5 mg/mL |
Calculation: (40 mg/kg * 0.025 kg) / 0.2 mL = 5 mg/mL
In Vivo Administration Protocol (Oral Gavage)
Materials:
-
Prepared drug suspension
-
Appropriate gauge oral gavage needles
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling:
-
Acclimatize animals to handling and the experimental environment prior to the start of the study.
-
Weigh each animal on the day of dosing to ensure accurate dose administration.
-
-
Dose Administration:
-
Before each use, thoroughly vortex the drug suspension to ensure homogeneity.
-
Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.
-
Administer the dose carefully via oral gavage. A typical administration volume for mice is 0.2 mL.[3]
-
Monitor the animals post-administration for any signs of distress or adverse reactions.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the putative signaling pathway targeted by the compound and the experimental workflow for dose preparation.
Caption: Putative VEGFR-2 signaling pathway inhibited by the compound.
Caption: Experimental workflow for dose preparation and administration.
References
- 1. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
Applications of Iodo-pyrimidine Compounds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Iodo-pyrimidine compounds represent a versatile class of molecules with significant applications in medicinal chemistry. The incorporation of an iodine atom onto the pyrimidine scaffold provides a unique combination of properties, including the ability to act as a potent inhibitor of various enzymes, a versatile intermediate for further chemical modifications, and a suitable label for diagnostic imaging. These attributes have led to their exploration and development in diverse therapeutic areas, including oncology, virology, and neurodegenerative diseases.
Iodo-pyrimidines as Kinase Inhibitors in Oncology
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors, as its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The addition of an iodine atom can enhance binding affinity and selectivity for specific kinases that are often dysregulated in cancer.
Breast Tumor Kinase (BRK/PTK6) Inhibition
Application Note: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine derivatives have emerged as potent inhibitors of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). BRK is a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast, ovarian, and prostate cancer. Its overexpression is associated with increased cell proliferation, migration, and survival. Iodo-pyrimidine-based inhibitors function as Type I inhibitors, binding to the active DFG-in conformation of the BRK kinase domain and blocking its catalytic activity.
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 51 | BRK | 3.37 ± 2.19 | [1] |
Experimental Protocol: BRK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted for the screening and profiling of iodo-pyrimidine compounds against BRK kinase.
Materials:
-
Recombinant BRK kinase
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)
-
Iodo-pyrimidine test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the iodo-pyrimidine compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a white assay plate.
-
Add 5 µL of a solution containing BRK kinase and the kinase substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway:
Caption: BRK signaling pathway and the inhibitory action of iodo-pyrimidine compounds.
Bcr-Abl Kinase Inhibition
Application Note: Iodo-pyrimidine scaffolds have been utilized in the design of inhibitors targeting the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). These inhibitors compete with ATP for binding to the kinase domain of Bcr-Abl, thereby inhibiting its activity and inducing apoptosis in cancer cells. The pyrido[2,3-d]pyrimidine derivative PD180970 is a potent inhibitor of Bcr-Abl.
Quantitative Data:
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| PD180970 | p210Bcr-Abl (in vitro) | 5 | K562 | 170 | [2] |
| PD180970 | Abl (recombinant) | 2.2 | - | - | [2] |
Signaling Pathway:
Caption: Bcr-Abl signaling and its inhibition by iodo-pyrimidine compounds.
Antiviral Applications of Iodo-pyrimidine Nucleosides
Application Note: 5-Iodo-2'-deoxyuridine (Idoxuridine) is a nucleoside analog that has been used as an antiviral agent, particularly for the treatment of herpes simplex virus (HSV) keratitis. As a thymidine analog, it is phosphorylated by viral thymidine kinase and subsequently incorporated into viral DNA. This incorporation leads to the production of faulty viral proteins and inhibits viral replication.
Quantitative Data:
| Compound | Virus | EC50 (µg/mL) | Cell Line | Reference |
| 5-Iodo-2'-deoxyuridine | Herpes Simplex Virus Type 1 | 2-4 | Rabbit Kidney | [3] |
Experimental Protocol: Plaque Reduction Assay
This protocol is designed to determine the antiviral activity of iodo-pyrimidine nucleosides against lytic viruses.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Complete cell culture medium
-
Virus stock of known titer
-
Iodo-pyrimidine test compounds
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Compound Dilution: Prepare serial dilutions of the iodo-pyrimidine compound in a serum-free medium.
-
Virus-Compound Incubation: Mix the diluted compounds with a fixed amount of virus (to produce 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Iodo-pyrimidines in Positron Emission Tomography (PET) Imaging
Application Note: The incorporation of a positron-emitting iodine isotope, such as Iodine-124 (¹²⁴I), into pyrimidine nucleosides allows for their use as PET imaging agents. 5-[¹²⁴I]Iodo-2'-deoxyuridine ([¹²⁴I]IUdR) is a radiolabeled thymidine analog used to image cell proliferation in vivo. [¹²⁴I]IUdR is taken up by proliferating cells and incorporated into DNA, allowing for the non-invasive visualization and quantification of tumor cell proliferation.
Experimental Protocol: Radiosynthesis of 5-[¹²⁴I]Iodo-2'-deoxyuridine
This protocol describes a common method for the radiosynthesis of [¹²⁴I]IUdR.[4][5]
Materials:
-
2'-deoxyuridine (precursor)
-
[¹²⁴I]Sodium iodide
-
Iodogen®-coated reaction vial
-
Phosphate buffer (pH 7.4)
-
Sep-Pak C18 cartridge for purification
-
Ethanol
-
Sterile water for injection
-
HPLC system for quality control
Procedure:
-
Reaction Setup:
-
Add a solution of 2'-deoxyuridine in phosphate buffer to an Iodogen®-coated reaction vial.
-
Add the [¹²⁴I]Sodium iodide solution to the vial.
-
-
Reaction: Allow the reaction to proceed at room temperature for 5-10 minutes. The Iodogen® facilitates the electrophilic radioiodination of the pyrimidine ring.
-
Purification:
-
Load the reaction mixture onto a pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with sterile water to remove unreacted [¹²⁴I]iodide and other hydrophilic impurities.
-
Elute the [¹²⁴I]IUdR with ethanol.
-
-
Formulation: Evaporate the ethanol and reconstitute the [¹²⁴I]IUdR in a sterile saline solution for injection.
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Ensure the final product is sterile and pyrogen-free.
-
General Experimental Workflows
The development of iodo-pyrimidine compounds in medicinal chemistry typically follows a structured workflow from synthesis to biological evaluation.
Experimental Workflow:
Caption: A general workflow for the development of iodo-pyrimidine drug candidates.
This document provides a foundational overview of the applications of iodo-pyrimidine compounds in medicinal chemistry. The provided protocols and data serve as a starting point for researchers in the field. Further optimization and validation are necessary for specific applications and compounds.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosynthesis and quality assurance of 5-[124I]Iodo-2'-deoxyuridine for functional PET imaging of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Western Blotting Analysis of Protein Phosphorylation upon Treatment with Iodo-Carboxamide-Based Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for performing Western blotting analysis to assess the efficacy of iodo-carboxamide-based kinase inhibitors. As an exemplary case, we reference the effects of a selective DYRK1A inhibitor, 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, on its downstream target. This protocol is designed to be a comprehensive guide for researchers investigating similar compounds that modulate cellular signaling pathways.
The provided methodologies cover cell treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis. Additionally, visual representations of a hypothetical signaling pathway and the experimental workflow are included to facilitate a deeper understanding of the processes involved.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the inhibition of a target protein's phosphorylation following treatment with an iodo-carboxamide-based inhibitor. The data is presented as the mean normalized immunoreactivity of the phosphorylated target ± standard deviation.
| Treatment Group | Concentration (µM) | Normalized Phospho-Target Intensity (Mean ± SD) |
| Vehicle (DMSO) | - | 1.00 ± 0.12 |
| Iodo-Carboxamide Inhibitor | 0.1 | 0.85 ± 0.10 |
| Iodo-Carboxamide Inhibitor | 1 | 0.45 ± 0.08 |
| Iodo-Carboxamide Inhibitor | 10 | 0.15 ± 0.05 |
| Reference Inhibitor | 5 | 0.20 ± 0.06 |
Experimental Protocols
This section details the step-by-step methodology for conducting a Western blot analysis to evaluate the effects of an iodo-carboxamide-based kinase inhibitor.
1. Cell Culture and Treatment:
-
Cell Line: Select a cell line known to express the target kinase and its substrate. For example, HeLa or HEK293 cells are commonly used.
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seeding: Seed the cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare stock solutions of the iodo-carboxamide inhibitor and a reference inhibitor in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the compounds to the desired final concentrations in fresh cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitors or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 2-24 hours), depending on the specific experimental goals.
-
2. Cell Lysis and Protein Quantification:
-
Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
3. SDS-PAGE and Western Blotting:
-
Sample Preparation:
-
Based on the protein concentration, normalize the samples to ensure equal loading (typically 20-30 µg of total protein per lane).
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor the separation.
-
Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
4. Immunodetection:
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for the phosphorylated target protein in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imager or X-ray film.
-
5. Stripping and Re-probing (Optional):
-
To detect a total protein or a loading control (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped of the first set of antibodies.
-
Incubate the membrane in a stripping buffer at 50°C for 30 minutes.
-
Wash the membrane thoroughly and repeat the blocking and immunodetection steps with the new primary antibody.
Visualizations
Caption: Hypothetical signaling pathway illustrating the inhibitory action of an iodo-carboxamide compound.
Caption: Experimental workflow for Western blotting analysis.
Using N-(3-((5-Iodo-4-...-carboxamide" as a chemical probe for [target class]
Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the use of N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-4-methylphenyl)cyclopropanecarboxamide as a chemical probe for the target class of Tankyrase (TNKS) enzymes . While this specific chemical entity is not widely documented in publicly available literature, its structural motifs, including the iodo-dihydropyridine and cyclopropanecarboxamide moieties, are characteristic of potent inhibitors of the poly(ADP-ribose) polymerase (PARP) family, to which Tankyrase 1 and 2 belong. This document will, therefore, leverage data and protocols from well-characterized Tankyrase inhibitors to provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of targeting this enzyme class.
Introduction to Tankyrases
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) superfamily of enzymes.[1][2] They play crucial roles in a variety of cellular processes, including the regulation of Wnt/β-catenin signaling, telomere maintenance, mitotic spindle formation, and vesicle trafficking.[1][2][3] Dysregulation of Tankyrase activity has been implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets.[2][3][4]
Tankyrase inhibitors have emerged as a promising class of anti-cancer agents, primarily through their ability to stabilize the Axin protein, a key component of the β-catenin destruction complex.[1][5] This leads to the degradation of β-catenin and subsequent inhibition of the Wnt signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[2][3]
The Chemical Probe: N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-4-methylphenyl)cyclopropanecarboxamide
This novel chemical probe is hypothesized to be a potent and selective inhibitor of Tankyrase 1 and 2. Its iodo-dihydropyridone core is a key structural feature found in other potent PARP inhibitors, while the cyclopropanecarboxamide group can contribute to binding affinity and selectivity. The ethynylphenyl linker provides a rigid scaffold for optimal positioning of the pharmacophores within the enzyme's binding pocket.
Quantitative Data Summary
While specific quantitative data for N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-4-methylphenyl)cyclopropanecarboxamide is not yet publicly available, the following table summarizes the inhibitory activities of well-established Tankyrase inhibitors against TNKS1 and TNKS2, which can serve as a benchmark for characterizing this new probe.
| Inhibitor | Target(s) | Biochemical IC50 (TNKS1) | Biochemical IC50 (TNKS2) | Cellular IC50 (Wnt Signaling) | Reference |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | 30 nM | [6] |
| JW74 | TNKS1/2 | - | - | 790 nM | [7] |
| G007-LK | TNKS1/2 | 46 nM | 25 nM | 50 nM | [8] |
| WIKI4 | TNKS1/2 | 26 nM | - | - | [9] |
Signaling Pathway
Tankyrase inhibitors primarily exert their effects by modulating the Wnt/β-catenin signaling pathway. The following diagram illustrates the canonical Wnt pathway and the point of intervention by Tankyrase inhibitors.
Caption: Wnt signaling pathway and the role of Tankyrase inhibitors.
Experimental Protocols
The following protocols are adapted from established methods for characterizing Tankyrase inhibitors and can be applied to evaluate N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-4-methylphenyl)cyclopropanecarboxamide.
In Vitro Tankyrase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of the chemical probe against purified Tankyrase enzymes.
Caption: Workflow for in vitro Tankyrase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-4-methylphenyl)cyclopropanecarboxamide in DMSO.
-
Dilute recombinant human Tankyrase 1 or 2 enzyme and histone H4 substrate in assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted enzyme, substrate, and serial dilutions of the chemical probe.
-
Incubate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Add biotinylated NAD+ to each well to start the poly(ADP-ribosyl)ation (PARsylation) reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate and add streptavidin-HRP conjugate.
-
Incubate for 60 minutes.
-
Wash the plate and add a chemiluminescent HRP substrate.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the chemical probe and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Wnt Signaling Reporter Assay (TOP/FOP Flash Assay)
This assay measures the effect of the chemical probe on the transcriptional activity of the Wnt/β-catenin pathway in cells.
Caption: Workflow for the TOP/FOP Flash cellular assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPflash), and a Renilla luciferase plasmid for normalization.
-
-
Treatment:
-
After 24 hours, treat the cells with serial dilutions of N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-4-methylphenyl)cyclopropanecarboxamide.
-
-
Wnt Pathway Stimulation:
-
After 1 hour of probe treatment, stimulate the Wnt pathway by adding Wnt3a-conditioned medium or LiCl.
-
-
Luciferase Assay:
-
After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the TOPflash and FOPflash luciferase activities to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity and determine the cellular IC50 value for the inhibition of Wnt signaling.
-
Western Blot Analysis of Axin Stabilization
This protocol is used to visually confirm the mechanism of action of the chemical probe by assessing the protein levels of Axin.
Methodology:
-
Cell Treatment:
-
Culture a suitable cancer cell line (e.g., COLO-320DM, DLD-1) and treat with varying concentrations of the chemical probe for different time points (e.g., 4, 8, 24 hours).
-
-
Protein Extraction:
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the fold-change in Axin protein levels upon treatment with the chemical probe.
-
Conclusion
N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-4-methylphenyl)cyclopropanecarboxamide represents a promising new chemical probe for the study of Tankyrase biology and its role in disease. The protocols and information provided in this document offer a comprehensive framework for its characterization and application in cellular and biochemical assays. Further studies are warranted to fully elucidate its potency, selectivity, and therapeutic potential.
References
- 1. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Tankyrase: Function and Tankyrase Inhibitor in Cancer | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of tankyrase by a novel small molecule significantly attenuates prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects against a Diverse Range of Tumor Derived Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Assessment of a Novel Pan-RAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for assessing the efficacy of a novel investigational compound, N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)phenyl)-2-(tert-butyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide, hereafter referred to as Compound X . Based on its structural features, Compound X is hypothesized to be a pan-RAF inhibitor, targeting the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in various cancers.[1][2][3][4][5]
This document outlines detailed protocols for in vitro and in vivo studies designed to characterize the biochemical activity, cellular effects, and anti-tumor efficacy of Compound X. The provided methodologies are intended to serve as a guide for researchers in the fields of oncology and drug development.
Hypothesized Mechanism of Action
Compound X is predicted to inhibit the kinase activity of all three RAF isoforms: ARAF, BRAF, and CRAF. In cancers with activating mutations in BRAF or upstream activators like RAS, constitutive activation of the RAF-MEK-ERK pathway drives uncontrolled cell growth.[2][4][5] By inhibiting RAF kinases, Compound X is expected to block downstream signaling, leading to decreased phosphorylation of MEK and ERK, and ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[1][2]
Caption: Hypothesized RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Compound X.
In Vitro Efficacy Assessment
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of Compound X against purified RAF kinase enzymes and for assessing its selectivity against other kinases.[6][7][8][9][10]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity of Compound X.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of Compound X to RAF kinases.
-
Reagent Preparation:
-
Prepare a serial dilution of Compound X in a suitable buffer (e.g., 10% DMSO).
-
Reconstitute purified human RAF kinases (BRAF, BRAF V600E, CRAF, ARAF) and a fluorescently labeled ATP-competitive tracer.
-
Prepare an antibody solution with a europium-labeled anti-tag antibody specific to the kinase.
-
-
Assay Procedure:
-
Add 2.5 µL of the Compound X serial dilutions to a 384-well plate.
-
Add 2.5 µL of the kinase-antibody mixture to each well.
-
Add 5 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Biochemical Activity of Compound X
| Kinase Target | IC50 (nM) |
| BRAF (wild-type) | [Insert Value] |
| BRAF (V600E) | [Insert Value] |
| CRAF | [Insert Value] |
| ARAF | [Insert Value] |
| Kinase Z (off-target) | [Insert Value] |
Cell-Based Assays
Cell-based assays are crucial for evaluating the effect of Compound X on cell viability and its ability to modulate the RAF signaling pathway within a cellular context.
a. Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14]
Protocol: MTS Cell Viability Assay
-
Cell Seeding:
-
Seed human cancer cell lines (e.g., A375 melanoma - BRAF V600E, HT-29 colorectal cancer - BRAF V600E) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in cell culture medium.
-
Replace the existing medium with 100 µL of the medium containing different concentrations of Compound X.
-
Incubate for 72 hours.
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the Compound X concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: Anti-proliferative Activity of Compound X
| Cell Line | BRAF/RAS Status | GI50 (µM) |
| A375 (Melanoma) | BRAF V600E | [Insert Value] |
| HT-29 (Colorectal) | BRAF V600E | [Insert Value] |
| SK-MEL-2 (Melanoma) | NRAS Q61R | [Insert Value] |
| Normal Fibroblasts | Wild-Type | [Insert Value] |
b. Western Blot Analysis of MAPK Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, providing direct evidence of target engagement by Compound X.[1][15][16][17][18]
Protocol: Western Blotting
-
Cell Lysis:
-
Treat cells with various concentrations of Compound X for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation: MAPK Pathway Modulation by Compound X
| Treatment | p-MEK/Total MEK (Fold Change) | p-ERK/Total ERK (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Compound X (Low Conc.) | [Insert Value] | [Insert Value] |
| Compound X (High Conc.) | [Insert Value] | [Insert Value] |
In Vivo Efficacy Assessment
Tumor Xenograft Model
In vivo studies using tumor xenograft models are critical for evaluating the anti-tumor efficacy and tolerability of Compound X in a living organism.[19][20][21][22][23][24]
Experimental Workflow: Tumor Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of Compound X in a mouse xenograft model.
Protocol: A375 Melanoma Xenograft Model
-
Cell Preparation and Implantation:
-
Harvest A375 melanoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.[19]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, Compound X at different doses).
-
-
Drug Administration:
-
Administer Compound X or the vehicle control daily via oral gavage.
-
Monitor the body weight of the mice 2-3 times per week as a measure of toxicity.
-
-
Efficacy Evaluation:
-
Measure tumor volumes 2-3 times per week.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen for western blot analysis of MAPK pathway markers, and the remainder can be fixed in formalin for histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).
-
Data Presentation: In Vivo Anti-Tumor Efficacy of Compound X
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | [Insert Value] | N/A | [Insert Value] |
| Compound X (Dose 1) | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound X (Dose 2) | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of Compound X as a potential pan-RAF inhibitor. The systematic assessment of its biochemical activity, cellular effects on signaling and viability, and in vivo anti-tumor efficacy will generate the necessary data to support its further development as a therapeutic agent for cancers driven by the RAS-RAF-MEK-ERK pathway.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. LLC cells tumor xenograft model [protocols.io]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 23. Tumor xenograft model [bio-protocol.org]
- 24. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of N-(3-((5-Iodo-4-...-carboxamide for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges with N-(3-((5-Iodo-4-...-carboxamide) and similar poorly soluble compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My N-(3-((5-Iodo-4-...-carboxamide), dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening?
A1: This is a common phenomenon known as "crashing out." It typically occurs when a concentrated stock solution of a hydrophobic compound in a strong organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous environment like cell culture medium, where its solubility is much lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q2: What are the negative consequences of compound precipitation in my cell assay?
A2: Compound precipitation can significantly impact your experimental results:
-
Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower than intended, leading to unreliable dose-response curves and potentially false-negative results.[1]
-
Cell Toxicity: The precipitate itself can cause physical stress or have direct toxic effects on the cells, confounding your viability or functional readouts.
-
Assay Interference: Precipitated particles can interfere with assay detection methods, such as light scattering in absorbance assays or by interacting with fluorescent dyes.
Q3: How can I visually identify compound precipitation?
A3: Precipitation can manifest in several ways:
-
Cloudiness or Turbidity: The once-clear cell culture medium may appear hazy or cloudy.
-
Visible Particles: You may see small particles, crystals, or an amorphous solid floating in the medium or settled at the bottom of the culture vessel.
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from your cells.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The tolerance to DMSO is cell line-dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally at 0.1% or lower, to minimize solvent-induced artifacts and cytotoxicity. It is always best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q5: Are there alternative solvents or methods to improve the solubility of my compound?
A5: Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds for cell-based assays. These include the use of co-solvents, cyclodextrins, and other formulation approaches. These are discussed in detail in the troubleshooting guides below.
Troubleshooting Guides
Guide 1: Optimizing the Use of DMSO
If your compound is precipitating from a DMSO stock solution, consider the following optimization steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay to a level below its solubility limit in the final medium.
-
Increase the DMSO Stock Concentration: By preparing a more concentrated stock solution in DMSO, you can add a smaller volume to your cell culture medium to achieve the desired final compound concentration, thereby keeping the final DMSO percentage low.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the rest of the medium. This gradual change in solvent polarity can sometimes prevent precipitation.
Guide 2: Employing Co-solvents
In cases where DMSO alone is insufficient, a co-solvent system can be effective.
-
Ethanol: Absolute ethanol can be used in combination with DMSO. However, like DMSO, ethanol can be cytotoxic, so its final concentration must be carefully controlled and tested for your cell line.
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) can be used as co-solvents to improve the solubility of hydrophobic compounds.
-
Ternary Systems: A combination of DMSO, another organic solvent, and an aqueous solution can sometimes maintain solubility more effectively than a binary system.
Guide 3: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your carboxamide compound, forming an inclusion complex that is more soluble in aqueous solutions.
-
Types of Cyclodextrins: Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations to enhance solubility. The derivatives often offer improved solubility and lower toxicity compared to the parent β-CD.
-
Mechanism: The hydrophobic carboxamide molecule partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous medium, effectively solubilizing the compound.
Data Presentation
Table 1: Example Solubility of a Model Carboxamide in Different Solvent Systems
| Solvent System | Maximum Soluble Concentration (µM) | Final Solvent Concentration in Medium |
| 100% DMSO (Stock) | >10,000 | N/A |
| 0.1% DMSO in PBS | 5 | 0.1% |
| 0.5% DMSO in PBS | 25 | 0.5% |
| 1:10 DMF:PBS | 50 | 9.1% |
| 5% HP-β-CD in Water | 100 | N/A (complex) |
| 0.1% DMSO + 0.1% Ethanol in PBS | 15 | 0.2% |
Disclaimer: The values presented in this table are for illustrative purposes for a generic hydrophobic carboxamide and should be experimentally determined for your specific compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol allows for the rapid determination of the kinetic solubility of your compound in a buffer system.
Materials:
-
N-(3-((5-Iodo-4-...-carboxamide)
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of your compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Add Buffer: To each well containing the serially diluted compound, add a fixed volume of PBS (pH 7.4) to achieve the desired final compound concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for any potential precipitation to occur.
-
Nephelometry Measurement: Measure the light scattering of each well using a laser nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility of the compound under these conditions.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin complex to enhance aqueous solubility.
Materials:
-
N-(3-((5-Iodo-4-...-carboxamide)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).
-
Add Compound: While stirring the HP-β-CD solution, slowly add the powdered N-(3-((5-Iodo-4-...-carboxamide) to the solution.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Sterilization: Filter the resulting solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved particles.
-
Concentration Determination: Determine the final concentration of the dissolved compound in the cyclodextrin solution using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Mandatory Visualizations
References
Technical Support Center: N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)methylene)-2-oxoindolin-5-yl)cyclopropanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)methylene)-2-oxoindolin-5-yl)cyclopropanecarboxamide, a compound understood to be a tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in DMSO?
A1: Tyrosine kinase inhibitors, as a class, generally exhibit good stability in high-quality, anhydrous DMSO when stored properly. Stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize degradation from moisture and light. Under these conditions, the compound is expected to be stable for several months. However, repeated freeze-thaw cycles should be avoided as they can introduce moisture and lead to degradation.
Q2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A2: This common issue, known as "solvent-shifting" precipitation, occurs because the compound is significantly less soluble in aqueous solutions than in DMSO.[1] When the DMSO stock is diluted into a buffer, the overall solvent environment becomes predominantly aqueous, causing the compound to precipitate out of solution if its solubility limit is exceeded.[1]
To prevent this, consider the following troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of the compound in your aqueous buffer.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to immediate precipitation.[2]
-
Increase the final DMSO concentration: While not always ideal for cellular assays, slightly increasing the final percentage of DMSO in your working solution (e.g., from 0.1% to 0.5% v/v) can improve solubility. However, it is critical to run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[1][2]
-
Use a surfactant or co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent to the aqueous buffer can help maintain the compound's solubility.
Q3: How should I assess the stability of this compound in my specific aqueous experimental buffer?
A3: To determine the stability in your buffer, you should perform a time-course experiment. Prepare the working solution of the compound in your aqueous buffer and incubate it under your experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent compound remaining.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
-
Possible Cause: Degradation of the compound in the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions.[2]
-
Perform a stability check: Use HPLC or LC-MS to determine the concentration of the compound in your cell culture medium over the time course of your experiment. This will reveal if the compound is degrading.
-
Minimize exposure to light and elevated temperatures: Protect your solutions from light and minimize the time they spend at 37°C before being added to the cells.
-
Issue 2: High Background or Off-Target Effects
-
Possible Cause: Presence of degradation products that may have biological activity.
-
Troubleshooting Steps:
-
Assess purity of stock solution: Before use, verify the purity of your DMSO stock solution using HPLC. If significant degradation has occurred, obtain a fresh supply of the compound.
-
Characterize degradation products: If you observe degradation in your aqueous solutions, use LC-MS to identify the major degradation products. This information can be valuable for interpreting your results.
-
Quantitative Data Summary
While specific experimental stability data for this particular compound is not publicly available, the following tables provide a hypothetical summary based on the typical behavior of small molecule tyrosine kinase inhibitors.
Table 1: Hypothetical Stability of N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)methylene)-2-oxoindolin-5-yl)cyclopropanecarboxamide in DMSO
| Storage Condition | Time Point | Purity (% Remaining) | Notes |
| -80°C | 6 months | >99% | Minimal degradation expected. |
| -20°C | 6 months | >98% | Generally stable, but -80°C is preferred for long-term storage. |
| 4°C | 1 week | ~95% | Not recommended for long-term storage. |
| Room Temperature | 24 hours | <90% | Significant degradation may occur. |
Table 2: Hypothetical Stability in Aqueous Buffer (e.g., PBS, pH 7.4) at 37°C
| Time Point | Purity (% Remaining) | Potential Degradation Products |
| 0 hours | 100% | N/A |
| 2 hours | ~95% | Minor hydrolysis or oxidative products. |
| 8 hours | ~80% | Increased levels of degradation products. |
| 24 hours | <60% | Significant degradation. |
Experimental Protocols
Protocol 1: Preparation of DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.
-
Dissolution: Add high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment in Aqueous Buffer by HPLC
-
Preparation of Working Solution: Dilute the DMSO stock solution into the pre-warmed (37°C) aqueous buffer to the final working concentration. Ensure the final DMSO concentration is low (e.g., ≤0.5%).
-
Incubation: Incubate the aqueous solution at 37°C in a controlled environment.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or another suitable organic solvent.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
Visualizations
Signaling Pathway
Tyrosine kinase inhibitors (TKIs) function by blocking the activity of tyrosine kinase enzymes, which are crucial for signal transduction in various cellular processes.[5] This often involves inhibiting the phosphorylation of downstream proteins in signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[6]
Caption: General signaling pathway inhibited by a Tyrosine Kinase Inhibitor (TKI).
Experimental Workflow
The following diagram outlines a typical workflow for assessing the stability of a compound in an aqueous solution.
References
Troubleshooting off-target effects of N-(3-((5-Iodo-4-...-carboxamide"
Welcome to the Technical Support Center for N-(3-((5-iodo-4-(phenylamino)pyrimidin-2-yl)amino)phenyl)carboxamide, hereafter referred to as Iodocarbox-A . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Iodocarbox-A and to troubleshoot potential off-target effects and other experimental challenges.
Compound Profile:
-
Compound Name: Iodocarbox-A
-
Target: Target Associated Kinase 1 (TAK1), a key regulator of inflammatory signaling pathways.[1][2]
-
Mechanism of Action: ATP-competitive inhibitor. The pyrimidine scaffold is designed to bind to the hinge region of the kinase domain.[3]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues that may arise during your experiments with Iodocarbox-A.
Issue 1: Lack of Efficacy or Weaker Than Expected On-Target Activity
-
Question: I am not observing the expected downstream effects of TAK1 inhibition (e.g., no reduction in p-JNK or p-p38 levels) after treating my cells with Iodocarbox-A. What could be the cause?
-
Answer: This issue can arise from several factors related to the compound, the experimental setup, or the specific cell line.
-
Compound Integrity and Solubility: Ensure your stock solution of Iodocarbox-A is properly prepared and stored. Pyrimidine-based compounds can sometimes precipitate in aqueous media.[4] We recommend preparing a high-concentration stock in DMSO and ensuring the final DMSO concentration in your culture medium is below 0.5%.[4]
-
Sub-optimal Concentration: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 for TAK1 inhibition in your specific cellular model. A good starting range for a dose-response experiment is 10 nM to 10 µM.[5]
-
Cell Line Specificity: Confirm that your cell line has an active TAK1 signaling pathway. Basal levels of TAK1 activity can differ, and some cell lines may have compensatory signaling pathways that mask the effect of TAK1 inhibition.[5]
-
Timing of Assay: The kinetics of TAK1 inhibition and its effect on downstream signaling can be transient. Conduct a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal time point for observing maximal inhibition of downstream markers like phospho-p38.[5]
-
Issue 2: Unexpected Cellular Phenotype or Toxicity
-
Question: My cells are showing a phenotype (e.g., unexpected level of cell death, morphological changes) that is not consistent with the known roles of TAK1. Could this be an off-target effect?
-
Answer: Yes, an unexpected phenotype is a primary indicator of potential off-target activity.[5] Most kinase inhibitors are not perfectly selective and can interact with other kinases, especially at higher concentrations.[6]
-
Distinguishing Off-Target Toxicity: Compare the IC50 for on-target inhibition (e.g., inhibition of p-p38) with the IC50 for cell viability (cytotoxicity). A large discrepancy, where cytotoxicity occurs at much higher concentrations than target inhibition, suggests a potential off-target effect.[5]
-
Use of Controls: The most rigorous approach is to use genetic controls. Use siRNA or CRISPR to knock down or knock out TAK1. If Iodocarbox-A still elicits the same phenotype in these TAK1-depleted cells, the effect is unequivocally off-target.[3][7]
-
Orthogonal Approaches: Use a structurally distinct TAK1 inhibitor. If this second inhibitor does not reproduce the phenotype, it strengthens the hypothesis that the effect is specific to Iodocarbox-A's off-target profile.[3][5]
-
Issue 3: Difficulty in Validating Off-Targets
-
Question: I suspect an off-target effect is responsible for my results. How can I identify the specific off-target protein(s)?
-
Answer: Identifying the specific off-target(s) requires a systematic approach.
-
Kinome Profiling: The most direct method is to perform a kinome-wide screening assay (e.g., KINOMEscan™). This will screen Iodocarbox-A against a large panel of recombinant kinases to identify unintended interactions.[5] The results will provide a selectivity profile and highlight the most likely off-target candidates.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of Iodocarbox-A and known protein binding pockets.[8][9][10]
-
Validation of Hits: Once potential off-targets are identified from profiling or prediction, you must validate them in your cellular system. Use specific inhibitors or genetic knockdown for the suspected off-target to see if it phenocopies the effect of Iodocarbox-A.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of Iodocarbox-A against its primary target, TAK1, and a selection of common off-target kinases identified through a broad kinase screen.
| Kinase Target | IC50 (nM) | Target Type | Comments |
| TAK1 (MAP3K7) | 15 | On-Target | Potent inhibition of the primary target. |
| GCK (MAP4K2) | 250 | Off-Target | Moderate inhibition; GCK is involved in MAPK signaling. |
| MINK1 (MAP4K6) | 480 | Off-Target | Weaker inhibition; also a member of the MAP4K family. |
| SRC | > 5,000 | Off-Target | Low potential for off-target effects on this family. |
| LCK | > 5,000 | Off-Target | Low potential for off-target effects on this family. |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TAK1 signaling pathway and the inhibitory action of Iodocarbox-A.
Troubleshooting Workflow
Caption: Workflow for troubleshooting an unexpected cellular phenotype.
Logic Diagram for On-Target vs. Off-Target Effects
Caption: Logic for differentiating on-target vs. off-target effects.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 (Downstream of TAK1)
This protocol is to assess the on-target activity of Iodocarbox-A by measuring the phosphorylation of a key downstream substrate of the TAK1 pathway.[4]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and grow to 70-80% confluency. Serum-starve cells for 4-6 hours if necessary to reduce basal signaling.
-
Inhibitor Addition: Pre-treat cells with a dose-response range of Iodocarbox-A (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α or 10 ng/mL IL-1β) for 15-30 minutes to activate the TAK1 pathway.[11]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize the phospho-p38 signal to the total p38 signal.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general framework for determining the IC50 value of Iodocarbox-A against purified kinases.[12]
-
Reagent Preparation: Prepare serial dilutions of Iodocarbox-A in kinase buffer with 1% DMSO. Prepare a solution of the kinase (e.g., recombinant TAK1) and its specific substrate in kinase buffer. Prepare an ATP solution at a concentration relevant for the assay (e.g., Km of ATP for the kinase).
-
Kinase Reaction:
-
Add 5 µL of the test compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mix.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate at room temperature for 1-2 hours.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Protocol 3: Cell Viability Assay (MTT)
This assay measures the cytotoxic or anti-proliferative effects of Iodocarbox-A.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Iodocarbox-A (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value for cytotoxicity by plotting viability against the logarithm of the compound concentration.[12]
References
- 1. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-2,4-difluorophenyl)-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Concentration for IC50 Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when determining the IC50 value of N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-2,4-difluorophenyl)-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-2,4-difluorophenyl)-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in an initial IC50 assay?
A1: For a novel kinase inhibitor, it is recommended to start with a wide concentration range to determine the approximate potency. A common starting point is a 10-point, 3-fold or 4-fold serial dilution with the highest concentration at 10 µM or 100 µM.[1] If the IC50 value is lower than the lowest tested concentration, the assay should be repeated with a lower concentration range.[1]
Q2: How should I prepare the stock solution of the compound?
A2: The compound should be dissolved in a suitable solvent, typically 100% DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1% to avoid solvent-induced toxicity or inhibition.
Q3: What are the critical factors that can influence the IC50 value?
A3: Several factors can significantly impact the determined IC50 value:
-
Cell Line Choice: The potency of the inhibitor can vary greatly between different cell lines.[2]
-
Time of Exposure: The duration of inhibitor treatment can affect the IC50 value, with longer incubation times potentially leading to lower IC50 values.[2][3]
-
Assay Readout Method: Different viability or kinase activity assays (e.g., MTT, CellTiter-Glo®, ADP-Glo™) measure different cellular or biochemical parameters and can yield different IC50 values.[2][4]
-
Reagent Quality: The purity and activity of the enzyme, substrate, and inhibitor are crucial for reproducible results.[5]
-
Assay Conditions: Buffer composition, pH, ionic strength, and temperature must be consistent.[5]
Q4: My dose-response curve is not sigmoidal (S-shaped). What could be the issue?
A4: An incomplete or non-sigmoidal dose-response curve can arise from several issues. If the curve does not plateau at the top and bottom, it is difficult to accurately determine the IC50.[6] This could be due to the tested concentration range being too narrow. It's also possible that the inhibitor has low potency, and you may not be able to achieve 100% inhibition at soluble concentrations. In some cases, the compound may precipitate at higher concentrations, leading to anomalous results.
Troubleshooting Guide
This guide addresses common problems encountered during IC50 assays with N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-2,4-difluorophenyl)-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting, cell seeding density, or reagent addition. | Use calibrated pipettes, ensure homogenous cell suspension before seeding, and use a multi-channel pipette for reagent addition to minimize timing differences. |
| Cell line instability or high passage number. | Use cells with a low passage number and ensure cell line authenticity.[5] | |
| IC50 Value is Higher/Lower Than Expected | Incorrect inhibitor concentration. | Verify the concentration of the stock solution and ensure accurate serial dilutions. |
| Different assay conditions compared to previous experiments (e.g., different ATP concentration in a kinase assay). | Standardize all assay parameters, including substrate and enzyme concentrations.[5] | |
| The inhibitor is competitive with the substrate. | For competitive inhibitors, the apparent IC50 will increase with higher substrate concentrations.[7] Consider determining the Ki value for a more absolute measure of potency. | |
| No Inhibition Observed | Inactive compound. | Verify the purity and integrity of the compound using methods like HPLC or mass spectrometry.[5] |
| Incorrect assay setup. | Ensure the correct enzyme, substrate, and cofactors are used and that the assay conditions are optimal for enzyme activity. | |
| Cell Viability Above 100% at Low Concentrations | Compound may have a slight proliferative effect at low doses (hormesis). | This is a known biological phenomenon. Ensure your curve fitting software can handle this type of data.[8] |
| Issues with the control wells. | Double-check that the vehicle control (e.g., DMSO) is not affecting cell viability. |
Experimental Protocols
Protocol 1: In Vitro Kinase IC50 Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the IC50 value of N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-2,4-difluorophenyl)-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide against a purified kinase.
Materials:
-
N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-2,4-difluorophenyl)-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in kinase assay buffer. The final concentration should be 2X the desired final assay concentration.
-
Kinase Reaction:
-
Add 5 µL of the 2X inhibitor solution to the wells of a 96-well plate.
-
Add 2.5 µL of a 4X enzyme/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data with the positive control (no inhibitor) set to 100% activity and the negative control (no enzyme) set to 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Protocol 2: Cell-Based IC50 Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol describes a method to determine the IC50 of the inhibitor on the proliferation of a cancer cell line.
Materials:
-
N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)ethynyl)-2,4-difluorophenyl)-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at the optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the inhibitor in complete medium at 2X the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium to the respective wells.
-
Include vehicle control (e.g., 0.1% DMSO in medium) and no-cell control (medium only) wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-cell control).
-
Normalize the data with the vehicle control set to 100% viability.
-
Plot the percent viability versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. clyte.tech [clyte.tech]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Compound-Induced Toxicity in Cell Culture
Disclaimer: The following guide provides general strategies for minimizing drug-induced toxicity in cell culture. The specific compound "N-(3-((5-Iodo-4-...-carboxamide" could not be definitively identified from the provided information. Therefore, the recommendations below are broadly applicable to small molecule compounds in in vitro settings and should be adapted based on the specific characteristics of the compound and cell line being investigated.
Frequently Asked Questions (FAQs)
Q1: My compound is showing high levels of cytotoxicity even at low concentrations. What are the initial steps to troubleshoot this?
A1: High cytotoxicity at low concentrations can stem from several factors. Here’s a checklist of initial troubleshooting steps:
-
Verify Compound Integrity and Purity: Ensure the compound has not degraded and is of high purity. Impurities can contribute significantly to toxicity.
-
Check Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations[1]. It's crucial to run a vehicle control with the same solvent concentration to assess its specific effect[1].
-
Optimize Drug Concentration and Exposure Time: A common issue is using concentrations that far exceed what is physiologically relevant[2]. It is advisable to perform a dose-response study with a broad range of concentrations and multiple time points to determine the optimal experimental window[2][3][4]. Shortening the exposure duration can sometimes mitigate acute toxicity while still allowing for the observation of the desired biological effect[2].
-
Evaluate Cell Seeding Density: The density at which cells are plated can influence their sensitivity to a compound[1][4]. Optimal seeding density should be determined for each cell line to ensure they are in a healthy, proliferative state during the experiment[3][4].
Q2: Could the cell culture medium be influencing the toxicity of my compound?
A2: Absolutely. The composition of the cell culture medium can significantly impact compound activity and toxicity.
-
Serum Interactions: Serum proteins can bind to the compound, reducing its effective concentration and, in some cases, its toxicity[5]. Conversely, some studies suggest that serum-free media may be more suitable for certain cytotoxicity assays[5]. The choice between serum-containing and serum-free media should be guided by the specific experimental goals and the characteristics of the compound[5][6][7].
-
Metabolic State of Cells: The primary energy source in the medium (e.g., glucose vs. galactose) can alter the metabolic state of the cells and their susceptibility to mitochondrial toxicants[8][9]. Switching to a galactose-based medium can force cells to rely more on oxidative phosphorylation, potentially unmasking mitochondrial toxicity[8][9].
Q3: How can I differentiate between cytotoxic and cytostatic effects?
A3: Distinguishing between cytotoxicity (cell death) and cytostasis (inhibition of proliferation) is critical for understanding the mechanism of action of your compound[10].
-
Utilize Multiple Assay Types: Relying on a single assay, such as an MTT assay which measures metabolic activity, can be misleading as it can reflect both cell death and metabolic impairment[10][11]. It is recommended to use a combination of assays. For instance, pair a metabolic assay (e.g., MTT, MTS, ATP-based) with an assay that directly measures cell death or membrane integrity (e.g., LDH release, trypan blue exclusion, or assays for apoptosis like caspase activation)[10][12][13].
-
Direct Cell Counting: Monitoring cell numbers over time can also help differentiate between the two effects. A cytostatic compound will cause the cell number to plateau, while a cytotoxic compound will lead to a decrease in cell number[2].
Troubleshooting Guide
This guide addresses common issues encountered during in vitro toxicity studies.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of the compound. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity and reduce evaporation[1]. Mix the compound thoroughly in the medium before adding it to the cells. |
| Unexpectedly low compound potency | Compound binding to plasticware or serum proteins, or compound degradation. | Use low-binding plates. Test a range of serum concentrations to assess its impact on compound activity[1][5]. Verify the stability of the compound in your culture medium over the course of the experiment. |
| Discrepancy between results from different cytotoxicity assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity)[10][11]. | This is often expected and can provide valuable mechanistic insights. A compound might inhibit metabolic function before causing cell death, leading to a stronger signal in an MTT assay compared to an LDH assay at an early time point[11]. |
| Cells appear stressed but viability assays show minimal toxicity | The compound may be inducing a non-lethal stress response or senescence. | Visually inspect cell morphology. Consider assays for specific stress pathways (e.g., oxidative stress, DNA damage) or senescence markers. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Objective: To find the cell seeding density that allows for logarithmic growth throughout the duration of the experiment.
-
Procedure:
-
Prepare a serial dilution of your cell line.
-
Seed the cells in a 96-well plate at a range of densities (e.g., from 1,000 to 20,000 cells/well).
-
At various time points (e.g., 24, 48, 72, and 96 hours), measure cell viability using a suitable assay (e.g., CyQUANT, CellTiter-Glo).
-
Plot cell number (or assay signal) against time for each seeding density.
-
Select a seeding density that results in exponential growth for the intended duration of your drug treatment experiment[4].
-
Protocol 2: Dose-Response and Time-Course Experiment
-
Objective: To determine the IC50 (or GI50) of the compound and understand the kinetics of its toxic effect.
-
Procedure:
-
Seed cells at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of your compound in the appropriate culture medium. A common approach is to use a wide range initially (e.g., 10-fold dilutions) followed by a narrower range (e.g., 3-fold dilutions) around the responsive concentrations[4].
-
Replace the medium in the cell plates with the medium containing the different compound concentrations. Include a vehicle-only control.
-
Incubate the plates for different durations (e.g., 24, 48, 72 hours).
-
At each time point, perform a cytotoxicity assay.
-
Plot the percentage of viable cells against the log of the compound concentration to determine the IC50 value at each time point.
-
Quantitative Data Summary
The following table summarizes key experimental parameters that should be optimized to minimize off-target toxicity and ensure data reproducibility.
| Parameter | Recommendation | Rationale | Reference |
| Solvent Concentration | Keep the final solvent (e.g., DMSO) concentration below 0.5% (v/v) and consistent across all treatments, including controls. | High concentrations of solvents can be cytotoxic and can confound the interpretation of the compound's effect. | [1] |
| Drug Exposure Duration | Match the in vivo situation as closely as possible. Consider the compound's stability and mechanism of action. | Continuous exposure may not be physiologically relevant for a drug with a short half-life. Short, high-dose exposure might induce different toxicity mechanisms than prolonged, low-dose exposure. | [2][3] |
| Cell Seeding Density | Optimize for each cell line to ensure logarithmic growth during the assay. | Overly confluent or sparse cultures can respond differently to a compound. | [1][4] |
| Serum Concentration | Test a range of serum concentrations (e.g., 0%, 2%, 10%) to understand its effect on your compound. | Serum proteins can bind to the compound, altering its bioavailability and apparent potency. | [1][5] |
Visualizations
Workflow for Troubleshooting Cytotoxicity
Caption: A troubleshooting workflow for addressing high compound toxicity.
Signaling Pathways in Drug-Induced Toxicity
Caption: Common pathways of drug-induced cellular toxicity.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. evotec.com [evotec.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 12. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imquestbio.com [imquestbio.com]
Technical Support Center: Enhancing Oral Bioavailability of Pyrrolidine Carboxamide Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the poor oral bioavailability of pyrrolidine carboxamide inhibitors.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine carboxamide inhibitor shows high in vitro potency but poor in vivo efficacy when administered orally. What are the likely causes?
A1: Poor oral bioavailability is a common reason for the disconnect between in vitro potency and in vivo efficacy. The primary causes for poor oral bioavailability of pyrrolidine carboxamide inhibitors often fall into three main categories:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. The pyrrolidine scaffold, while versatile, can contribute to low solubility depending on the appended chemical moieties.[1]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to unfavorable physicochemical properties such as high polarity or molecular weight.
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or the liver before it reaches systemic circulation.[2]
Q2: What initial in vitro assays should I perform to diagnose the cause of poor oral bioavailability for my inhibitor?
A2: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays can help identify the primary barrier to oral absorption. We recommend the following initial screens:
-
Kinetic Solubility Assay: To determine the solubility of your compound in aqueous buffer.[3][4][5][6]
-
Caco-2 Permeability Assay: To assess the intestinal permeability of your compound and identify potential for active efflux.[7][8][9][10][11]
-
Metabolic Stability Assay (Liver Microsomes or Hepatocytes): To evaluate the susceptibility of your compound to metabolism by liver enzymes.[2][12][13][14]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptom: The compound precipitates out of solution during in vitro assays or is expected to have low solubility in the GI tract.
Troubleshooting Steps:
-
Confirm Low Solubility:
-
Structural Modification (Lead Optimization):
-
Introduce Polar Functional Groups: Judiciously add polar groups (e.g., hydroxyl, amino) to the molecule to increase its polarity and improve aqueous solubility. Be mindful that this can sometimes decrease permeability.
-
Utilize Salt Forms: If your compound has ionizable centers (e.g., acidic or basic groups), forming a salt can significantly enhance solubility.
-
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.[11]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubilization in the GI tract.[11]
-
Co-crystals: Forming a co-crystal with a suitable co-former can alter the crystal lattice and improve solubility and dissolution rate.[16]
-
Issue 2: Poor Intestinal Permeability
Symptom: The Caco-2 permeability assay shows a low apparent permeability coefficient (Papp).
Troubleshooting Steps:
-
Analyze Physicochemical Properties:
-
Evaluate the compound's properties against Lipinski's Rule of Five.[17] While not absolute, significant deviations can indicate permeability issues. Key parameters include:
-
Molecular weight (MW)
-
LogP (lipophilicity)
-
Number of hydrogen bond donors and acceptors
-
-
-
Structural Modification (Lead Optimization):
-
Optimize Lipophilicity: Aim for a balanced LogP, as both very low and very high lipophilicity can hinder membrane permeation. A LogP between 1 and 3 is often considered favorable for oral absorption.[17]
-
Reduce Molecular Size: If feasible, simplify the molecular structure to reduce its size and improve passive diffusion.
-
Mask Polar Groups (Prodrugs): Temporarily masking polar functional groups with lipophilic moieties can enhance permeability. These prodrugs are designed to be cleaved in vivo to release the active parent drug.[18]
-
-
Investigate Efflux Transporters:
-
A high efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]
-
Co-administration with an Efflux Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor can confirm efflux as a limiting factor.
-
Structural Modifications to Evade Efflux: Modifying the structure to reduce recognition by efflux transporters can be a long-term strategy.
-
Issue 3: High First-Pass Metabolism
Symptom: The in vitro metabolic stability assay shows a short half-life or high intrinsic clearance.
Troubleshooting Steps:
-
Identify Metabolic Hotspots:
-
Conduct metabolite identification studies using liver microsomes or hepatocytes to pinpoint the specific sites on the molecule that are susceptible to metabolism.
-
-
Structural Modification (Lead Optimization):
-
Block Metabolic Sites: Introduce chemical modifications at the metabolic hotspots to block or slow down the metabolic reaction. Common strategies include:
-
Replacing a metabolically labile hydrogen with a fluorine atom (fluorination).
-
Introducing steric hindrance near the metabolic site.
-
-
Modify Labile Functional Groups: Replace functional groups known to be susceptible to rapid metabolism (e.g., esters, certain aromatic rings) with more stable alternatives.
-
-
Prodrug Strategies:
-
A prodrug approach can be used to protect a metabolically labile group until after absorption.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data for selected pyrrolidine carboxamide inhibitors from the literature. This data can be used as a benchmark for your own compounds.
Table 1: Pharmacokinetic Parameters of Pyrrolidine-based Factor Xa Inhibitors
| Compound | Target | Oral Bioavailability (F%) | Half-life (t½) (h) | Species | Reference |
| R1663 | Factor Xa | Rat: 100%, Monkey: 65% | N/A | Rat, Monkey | [18] |
| Rivaroxaban | Factor Xa | 80-100% | Young: 5-9, Elderly: 11-13 | Human | [19] |
Table 2: Pharmacokinetic Parameters of Other Pyrrolidine Carboxamide Inhibitors
| Compound | Target | Oral Bioavailability (F%) | Half-life (t½) (h) | Species | Reference |
| ABT-279 | DPP-IV | N/A | N/A | Preclinical Species | [16][20][21] |
| A-216546 | Endothelin Receptor A | Orally available | >8 | Rat, Dog, Monkey | [1] |
| Vildagliptin | DPP-IV | 85% | N/A | Human | [22] |
| Sitagliptin | DPP-IV | 87% | N/A | Human | [23] |
| Macitentan | Endothelin Receptor | N/A | N/A | Human | [24][25] |
| Bosentan | Endothelin Receptor | 50% | N/A | Human | [26] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a compound.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, 10 mM.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Shake the microplate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates the presence of precipitate.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing intestinal permeability using Caco-2 cells.[7][8][9][10][11]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation of Dosing Solution: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a known concentration.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell®.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A) for Efflux Assessment:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 3: Metabolic Stability Assay (Liver Microsomes)
This protocol describes a common method for evaluating metabolic stability.[12][13][14]
-
Preparation of Reaction Mixture: In a microcentrifuge tube or microplate well, combine liver microsomes, a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to bind to the enzymes.
-
Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH (a required cofactor for many metabolic enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (Clint) can also be calculated from this data.
-
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Caco-2 permeability assay workflow.
References
- 1. Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. enamine.net [enamine.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. View of Retrospective and Prospective Human Intravenous and Oral Pharmacokinetic Projection of Dipeptidyl peptidase-IV Inhibitors Using Simple Allometric Principles – Case Studies of ABT-279, ABT-341, Alogliptin, Carmegliptin, Sitagliptin and Vildagliptin [journals.library.ualberta.ca]
- 17. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scite.ai [scite.ai]
- 22. The absolute oral bioavailability and population-based pharmacokinetic modelling of a novel dipeptidylpeptidase-IV inhibitor, vildagliptin, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. Clinical pharmacokinetics and pharmacodynamics of the endothelin receptor antagonist macitentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(3-((5-Iodo-4-methyl-3-(2-(diethylamino)ethyl)thiophen-2-yl)formamido)phenyl)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-(3-((5-Iodo-4-methyl-3-(2-(diethylamino)ethyl)thiophen-2-yl)formamido)phenyl)benzamide and related complex carboxamides.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this molecule?
A1: The synthesis of this complex molecule likely involves a multi-step process. A common approach would be the formation of the two amide bonds in separate steps. One plausible route involves the synthesis of the substituted 5-iodo-4-methyl-3-(2-(diethylamino)ethyl)thiophene-2-carboxylic acid, followed by an amide coupling reaction with a substituted aniline. The final step would be the formation of the second amide bond.
Q2: Which amide coupling reagents are most effective for this type of synthesis?
A2: The choice of coupling reagent is critical, especially when dealing with potentially electron-deficient amines or sterically hindered substrates. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are commonly used.[1] For challenging couplings, stronger activating agents like HATU or PyBOP may be necessary.[2] A combination of EDC/HOAt/DIPEA has been shown to be effective for a wide range of carboxylic acids and amines.[3][4][5]
Q3: What are the main challenges in purifying the iodo-thiophene intermediates and the final product?
A3: Aromatic iodo compounds can be sensitive and may decompose on standard silica gel chromatography.[6] It is advisable to screen different stationary phases; for instance, basic alumina can be a good alternative to prevent decomposition.[6] Additionally, the high molecular weight of the final product may make purification by distillation impractical, necessitating careful chromatographic purification or recrystallization.[7]
Q4: Can the biaryl (phenyl-benzamide) portion of the molecule be synthesized using a cross-coupling reaction?
A4: Yes, a Suzuki-Miyaura coupling is a very common and effective method for forming the C-C bond between the two phenyl rings. This would typically involve reacting an aryl halide (e.g., a bromobenzamide derivative) with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[8][9]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Step
Q: My amide coupling reaction is resulting in a low yield. What are the possible causes and how can I troubleshoot this?
A: Low yields in amide coupling reactions are a common issue. Here are several factors to investigate:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive intermediate. If using carbodiimides like EDC, ensure anhydrous conditions, as water can hydrolyze the activated intermediate. Consider adding HOBt or HOAt to form a more stable activated ester and minimize side reactions.[1][2]
-
Poor Nucleophilicity of the Amine: The aniline derivative in your synthesis may be electron-deficient, making it a poor nucleophile. In such cases, more forceful coupling reagents like HATU or COMU might be required. Alternatively, reaction conditions can be optimized by increasing the temperature or reaction time.[1]
-
Steric Hindrance: Significant steric bulk around the carboxylic acid or the amine can impede the reaction. A systematic study of different coupling reagents can help identify one that is effective for sterically hindered substrates.[3][4]
-
Side Reactions: The activated carboxylic acid can rearrange or react with other nucleophiles present. Using additives like HOBt can help suppress these side reactions.[1] Ensure the reaction is performed under an inert atmosphere if any reagents are sensitive to oxygen.
-
Incorrect Stoichiometry or Base: Ensure the stoichiometry of the coupling reagents is correct. Typically, a slight excess of the amine and coupling reagents relative to the carboxylic acid is used. The choice and amount of base (e.g., DIPEA, triethylamine) are also critical and may need optimization.[1]
Issue 2: Formation of Multiple Byproducts
Q: I am observing several byproducts in my reaction mixture, complicating purification. What are their likely identities and how can I prevent their formation?
A: Byproduct formation is a frequent challenge. Here are some common culprits and solutions:
-
Homocoupling of Boronic Acids (in Suzuki Coupling): If you are using a Suzuki reaction to form the biaryl moiety, the boronic acid can couple with itself. This is often exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[8]
-
Diiodo Compound Formation: During the iodination of the thiophene ring, the formation of diiodo species is a potential side reaction. This can be minimized by carefully controlling the stoichiometry of the iodinating agent and the reaction conditions.[7]
-
Reaction with Solvent: Some activated intermediates can react with nucleophilic solvents like DMF. If this is suspected, consider switching to a non-nucleophilic solvent such as DCM, THF, or acetonitrile.[2]
Issue 3: Difficulty in Product Purification
Q: I'm struggling to isolate my pure product after the reaction. What purification strategies can I employ?
A: Purification can be challenging due to the properties of the reagents and the product itself.
-
Removal of Coupling Reagents: Urea byproducts from carbodiimide reagents (DCC, EDC) can be difficult to remove. While DCU (from DCC) is poorly soluble in most organic solvents and can be filtered off, the byproduct of EDC is water-soluble, allowing for removal with an aqueous wash.
-
Product Instability: As mentioned, iodo-aromatic compounds can be unstable on silica gel.[6] A screening of stationary phases is recommended.
-
Stationary Phase Screen Protocol: Dissolve a small amount of the crude product in a suitable solvent. Spot it on TLC plates of different stationary phases (e.g., silica, alumina (basic and neutral), C18). Develop the plates and observe for streaking or decomposition, which would indicate instability.[6]
-
-
Co-elution with Starting Materials or Byproducts: If byproducts are co-eluting with your product, optimizing the mobile phase for column chromatography is essential. Using a gradient elution can often improve separation. If chromatography fails, consider recrystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Amide Coupling Reagent Systems
| Coupling Reagent System | Base | Solvent | Typical Yield Range | Notes |
| EDC / HOBt | DIPEA or Et3N | DMF, DCM, CH3CN | Good to Excellent | A standard, cost-effective method suitable for many substrates.[1] |
| EDC / HOAt / DIPEA | DIPEA | DMF | >75% for most substrates | Highly efficient, even for varied and complex structures.[3][4] |
| HATU / DIPEA | DIPEA | DMF | Excellent | Very effective for difficult couplings, including electron-deficient amines and sterically hindered substrates.[2] |
| DCC / DMAP | - | DCM | Good to Excellent | Effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove if not completely insoluble.[1] |
| Boc2O / DMAPO | - | - | >85% for 104 compounds | A newer method reported to be highly efficient for N-acylation of nitrogen-containing heterocyclic compounds.[10] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using EDC/HOBt
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.
-
Coupling: Add the amine (1.1 eq) to the reaction mixture, followed by a suitable base such as DIPEA (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[8]
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Decision tree for troubleshooting low amide coupling yields.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process for preparing mono-iodinated aromatic compound | TREA [trea.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Kinase Inhibitors
This technical support center is a resource for researchers, scientists, and drug development professionals encountering resistance to pyrimidine-based kinase inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to pyrimidine-based kinase inhibitors?
A1: Resistance to pyrimidine-based kinase inhibitors can arise through various mechanisms, broadly categorized as:
-
On-target alterations: These are changes to the drug's direct target. The most frequent cause of acquired resistance is the emergence of point mutations in the kinase domain of the target protein.[1][2] These mutations can interfere with inhibitor binding, for instance, by altering the conformation of the ATP-binding pocket where many pyrimidine-based inhibitors act.[1][3] A well-known example is the "gatekeeper" residue mutation, which controls access to a hydrophobic pocket adjacent to the ATP-binding site.[1]
-
Bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the inhibited kinase.[2] This allows the cell to maintain proliferation and survival signals despite the presence of the inhibitor.
-
Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[2][4][5] Some pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have been shown to directly interact with and inhibit P-gp, suggesting a potential strategy to overcome this resistance mechanism.[4][5][6]
-
Drug metabolism: Alterations in drug metabolism can lead to faster inactivation of the inhibitor.
-
Phenotypic changes: Processes like the epithelial-mesenchymal transition (EMT) can contribute to a more resistant cellular state.[2]
Q2: My pyrimidine-based inhibitor is not showing the expected efficacy in my cell-based assay. What are the initial troubleshooting steps?
A2: When a kinase inhibitor fails to show the expected activity, it's crucial to systematically troubleshoot your experimental setup. Here are some initial checks:
-
Inhibitor Integrity and Handling:
-
Solubility: Pyrimidine-based compounds can have poor aqueous solubility.[7] Ensure your inhibitor is fully dissolved. Prepare a high-concentration stock solution in an appropriate solvent like DMSO and consider brief sonication to aid dissolution.[7][8]
-
Stability: Verify the recommended storage conditions and avoid repeated freeze-thaw cycles.
-
Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.[7]
-
-
Experimental Conditions:
-
Cell Line Specificity: Confirm that your chosen cell line expresses the target kinase and that the relevant signaling pathway is active.[7]
-
Inhibitor Concentration and Treatment Duration: Perform a dose-response experiment to determine the IC50 value in your specific cell line.[9] The optimal concentration and treatment time can vary significantly.
-
Cell Confluency: Cell density can influence signaling pathways. Ensure consistent cell confluency across experiments.[9]
-
-
Assay-Specific Considerations:
-
Western Blotting: If you are assessing protein phosphorylation, ensure your lysis buffer contains phosphatase and protease inhibitors.[9] Verify the specificity of your primary antibodies.[7]
-
Luciferase-based assays: Be aware that some compounds can directly inhibit the luciferase enzyme, leading to false-positive results.[8]
-
Q3: How can I investigate if my cells have developed resistance to a pyrimidine-based kinase inhibitor?
A3: To determine if resistance has developed, you can perform the following experiments:
-
Long-term cell culture: Culture the sensitive parental cell line in the presence of gradually increasing concentrations of the inhibitor over an extended period. This can select for a resistant cell population.
-
Cell viability assays: Compare the IC50 values of the inhibitor in the parental (sensitive) and the suspected resistant cell lines. A significant shift in the IC50 indicates resistance.
-
Target engagement assays: Confirm that the inhibitor can still bind to its target in the resistant cells. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be used.
-
Analysis of downstream signaling: Use western blotting to check if the inhibitor is still able to block the phosphorylation of downstream targets in the resistant cells.
-
Sequencing: Sequence the kinase domain of the target protein in resistant cells to identify potential mutations.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Target Phosphorylation
| Possible Cause | Troubleshooting Step | Rationale |
| Low Inhibitor Potency/Concentration | Perform a dose-response experiment with a wide range of inhibitor concentrations. | To determine the IC50 in your specific cellular context.[9] |
| Suboptimal Treatment Time | Conduct a time-course experiment to identify the optimal duration of inhibitor treatment. | The inhibitor may require a certain amount of time to enter the cells and engage its target.[9] |
| Inactive Signaling Pathway | Ensure the target pathway is activated in your experimental model (e.g., through growth factor stimulation after serum starvation).[9] | Without pathway activation, the effect of an inhibitor cannot be accurately assessed. |
| Antibody Issues | Validate the specificity of your primary antibodies for both the phosphorylated and total protein. | To ensure you are accurately detecting changes in phosphorylation.[7] |
| Lysis Buffer Inadequacy | Use a lysis buffer containing fresh phosphatase and protease inhibitors. | To preserve the phosphorylation state of your target protein.[9] |
Problem 2: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | Assess the inhibitor's ability to cross the cell membrane. | High biochemical potency does not guarantee efficacy in a cellular environment.[10] |
| Drug Efflux | Use efflux pump inhibitors (e.g., verapamil for P-gp) in combination with your kinase inhibitor. | To determine if active transport out of the cell is reducing the intracellular concentration of your inhibitor. |
| High Protein Binding | Evaluate the extent of inhibitor binding to plasma proteins in the cell culture medium. | High protein binding can reduce the free concentration of the inhibitor available to act on its target. |
| Off-Target Effects | Profile the inhibitor against a panel of kinases to assess its selectivity.[11] | Unexpected cellular phenotypes may be due to the inhibition of unintended targets.[11] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected Pyrimidine-Based Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference Compound |
| Imatinib | ABL, c-KIT, PDGFR | 25-1000 | - |
| Gefitinib | EGFR | 2-37 | - |
| Erlotinib | EGFR | 2 | - |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 2-80 | - |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10-30 | - |
| Axitinib | VEGFRs | 0.1-0.2 | - |
| Ruxolitinib | JAK1, JAK2 | 2.8, 3.3 | - |
| Alisertib (MLN8237) | Aurora A | 1.2 | - |
| Barasertib (AZD1152) | Aurora B | 0.37 | - |
| BI2536 | PLK1 | 0.83 | - |
| Volasertib (BI 6727) | PLK1 | 0.87 | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of a kinase inhibitor on a cell line.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Pyrimidine-based kinase inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the kinase inhibitor in complete cell culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%.
-
Remove the existing medium and add the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.[3]
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the absorbance values to the vehicle control and calculate the IC50 value using appropriate software.[7]
Protocol 2: Western Blotting for Phospho-Kinase Analysis
This protocol is used to determine the effect of a kinase inhibitor on the phosphorylation state of its target and downstream signaling proteins.[12]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
Laemmli buffer
-
SDS-PAGE gels
-
Transfer apparatus and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.[7]
Visualizations
Caption: Mechanisms of resistance to pyrimidine-based kinase inhibitors.
Caption: Troubleshooting workflow for ineffective kinase inhibitors.
References
- 1. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results from N-phenyl Carboxamide Derivative Experiments
Welcome to the technical support center for researchers utilizing N-phenyl carboxamide derivatives, exemplified by our model compound, N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)phenyl)-carboxamide , hereby referred to as "Compound X." This guide is designed to assist you in troubleshooting and interpreting unexpected results from your experiments.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for Compound X is significantly different from the expected value. What could be the cause?
A1: Discrepancies in IC50 values can arise from several factors. Firstly, ensure the compound's purity and stability. Degradation or impurities can alter its effective concentration. Secondly, variations in cell-based assay conditions, such as cell density, passage number, and incubation time, can significantly impact the results.[1][2][3] Finally, the metabolic activity of your cell line can influence the compound's efficacy.
Q2: I'm observing conflicting results between my primary binding assay and my cell-based functional assay. Why is this happening?
A2: This is a common challenge in drug discovery. A high affinity in a primary binding assay (e.g., fluorescence polarization) does not always translate to high potency in a cellular context. This discrepancy can be due to poor cell permeability of the compound, active efflux from the cell, or the compound being a substrate for metabolic enzymes. Additionally, the target protein's conformation and accessibility may differ between an in vitro and a cellular environment.
Q3: My compound seems to be interfering with the fluorescence signal in my assay. How can I confirm and mitigate this?
A3: Compounds, particularly those with aromatic rings or iodine, can have intrinsic fluorescence (autofluorescence) or can quench the fluorescence of your reporter probe.[4][5][6][7] To test for this, run a control with your compound in the assay buffer without the biological target. If you observe a signal, your compound is autofluorescent. To mitigate this, consider using a fluorophore that excites and emits at longer wavelengths (red-shifted), as this can reduce interference from many small molecules.[5][6]
Q4: I'm seeing unexpected bands or changes in protein expression in my Western blot after treatment with Compound X. What does this mean?
A4: Unexpected changes in a Western blot can indicate off-target effects or engagement of a broader signaling network.[8][9] Small molecule inhibitors, especially kinase inhibitors, often have activity against multiple targets.[8][10][11] It is also possible that the observed changes are a cellular response to the inhibition of the primary target. For example, inhibition of one pathway can lead to the compensatory upregulation of another.[11] Careful selection of controls and validation with additional pathway-specific inhibitors are crucial.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the microplate; Contamination.[3] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Regularly check for mycoplasma contamination. |
| IC50 value is higher than expected | Compound precipitation; Low cell permeability; Rapid metabolism of the compound. | Check the solubility of Compound X in your final assay medium. Use a different cell line or perform a time-course experiment to assess metabolic stability. |
| IC50 value is lower than expected | Off-target toxicity; Compound synergy with media components. | Perform counter-screens with other cell lines. Test for synergy with media components by varying their concentrations. |
| No dose-response observed | Compound is inactive at the tested concentrations; Compound has precipitated. | Test a wider range of concentrations. Visually inspect the wells for compound precipitation. |
Artifacts in Western Blotting
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Multiple non-specific bands | Antibody cross-reactivity; Protein degradation. | Optimize antibody concentration. Ensure the use of protease and phosphatase inhibitors during lysate preparation.[12] |
| Phospho-protein signal is weak or absent | Low level of target phosphorylation; Inefficient antibody. | Stimulate the signaling pathway with a known activator to ensure the antibody is working. Increase the amount of protein loaded.[12] |
| Unexpected increase in a downstream protein's phosphorylation | Activation of a compensatory signaling pathway. | Use inhibitors for other pathways to see if the unexpected phosphorylation is blocked. Consult signaling pathway databases. |
| Total protein levels change after treatment | Compound X may be affecting protein synthesis or degradation. | Perform a time-course experiment to monitor total protein levels. Use a proteasome inhibitor as a control. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate overnight.[13]
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Western Blot for MAPK Pathway Analysis
-
Cell Lysis: After treating cells with Compound X, wash them with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK pathway proteins (e.g., ERK, p38) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Fluorescence Polarization (FP) Binding Assay
-
Reagent Preparation: Prepare a fluorescently labeled tracer molecule that binds to the target protein. Prepare a buffer that maintains the stability of the protein and tracer.
-
Assay Plate Setup: In a 384-well black plate, add the fluorescent tracer at a fixed concentration.
-
Compound Addition: Add serial dilutions of Compound X to the wells. Include controls with no compound (maximum polarization) and no protein (minimum polarization).
-
Protein Addition: Add the target protein to all wells except the minimum polarization controls.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters.[16]
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the MAPK signaling pathway by Compound X.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing a novel inhibitor.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. youtube.com [youtube.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. rsc.org [rsc.org]
Validation & Comparative
A Structural Comparison of a Novel Pyridinone Compound to Known Akt Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel chemical entity N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)phenyl)-2-(4-(4-methylpiperazin-1-yl)phenyl)acetamide against a panel of well-characterized inhibitors of the Serine/Threonine kinase Akt. As the subject compound is not a widely studied molecule with publicly available biological data, this comparison focuses on a structural analysis of its chemical motifs in relation to established Akt inhibitors.
The protein kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. This pathway plays a central role in cell survival, proliferation, and metabolism. Consequently, the development of potent and selective Akt inhibitors is a major focus of oncological research.
Akt inhibitors are broadly classified into two main categories based on their mechanism of action: ATP-competitive inhibitors, which bind to the kinase domain's ATP-binding pocket, and allosteric inhibitors, which bind to a site distinct from the active site, often preventing the conformational changes required for kinase activation.
Structural Analysis of the Target Compound
The compound , N-(3-((5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)phenyl)-2-(4-(4-methylpiperazin-1-yl)phenyl)acetamide, possesses several structural features that are found in known kinase inhibitors:
-
Dihydropyridinone Core: The 5-Iodo-4-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety represents a substituted pyridinone ring. Pyridinone structures are present in a variety of kinase inhibitors, though their specific role can vary.
-
Phenylacetamide Linker: The N-phenylacetamide group provides a scaffold that connects the pyridinone core to the piperazine-containing phenyl group. Phenylacetamide derivatives have been investigated as potential anticancer agents.
-
Piperazine Group: The 4-methylpiperazin-1-yl moiety is a common feature in many kinase inhibitors. It often enhances solubility and can be involved in crucial interactions with the target protein. Several approved and investigational drugs contain a piperazine ring.[1]
While these individual fragments are present in various kinase inhibitors, the specific combination and arrangement in the target compound do not correspond to any publicly documented, well-characterized Akt inhibitor. Therefore, its activity against Akt would need to be determined experimentally.
Comparison with Known Akt Inhibitors
To provide a benchmark for potential future studies, the following tables summarize the quantitative data for several well-established Akt inhibitors. These inhibitors represent both ATP-competitive and allosteric mechanisms of action.
| Inhibitor Name (Alias) | Mechanism of Action | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 | 18 | 8 | [2] |
| Capivasertib (AZD5363) | ATP-competitive | 3 | 7 | 7 | [2] |
| MK-2206 | Allosteric | 5 | 12 | 65 | [2][3] |
| AKT inhibitor VIII (Akti-1/2) | Allosteric | 58 | 210 | 2119 | [2] |
| A-443654 | ATP-competitive | Ki = 0.16 | - | - | [4] |
| Uprosertib (GSK2141795) | ATP-competitive | 180 | 328 | 38 | [5] |
| Afuresertib (GSK2110183) | ATP-competitive | Ki = 0.08 | Ki = 2 | Ki = 2.6 | [5] |
Experimental Protocols
The characterization of a novel compound as a potential Akt inhibitor involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Example)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.
-
Reagents and Materials: Recombinant human Akt1, Akt2, and Akt3 enzymes; ATP; a suitable peptide or protein substrate (e.g., GSK3α/β peptide); kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2); test compound dilutions; and a detection system (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
The test compound is serially diluted in DMSO and then further diluted in kinase buffer.
-
Akt enzyme and the substrate are mixed in the kinase buffer.
-
The reaction is initiated by adding ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is determined using non-linear regression analysis.
Cellular Western Blot Analysis for Akt Phosphorylation
This assay assesses the ability of a compound to inhibit Akt signaling within a cellular context by measuring the phosphorylation of Akt and its downstream targets.
-
Cell Culture and Treatment:
-
Cancer cell lines with activated PI3K/Akt signaling (e.g., PC-3, LNCaP, MCF-7) are cultured to 70-80% confluency.
-
Cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).
-
-
Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phospho-Akt (Ser473 and/or Thr308), total Akt, phospho-PRAS40, phospho-GSK3β, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
To visualize the context of Akt inhibition and the process of inhibitor characterization, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway.
Caption: General workflow for Akt inhibitor discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Discovery and optimization of dihydropteridone derivatives as novel PLK1 and BRD4 dual inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of N-(3-((5-Iodo-4-((3-(isopropylamino)propyl)amino)pyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide (E804)
A Comparative Guide for Researchers
The indirubin derivative N-(3-((5-iodo-4-((3-(isopropylamino)propyl)amino)pyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide, commonly known as E804, is a multi-targeted kinase inhibitor with recognized anti-angiogenic and anti-proliferative properties. This guide provides a comprehensive overview of its kinase selectivity profile, offering a comparative analysis with other relevant inhibitors, detailed experimental methodologies, and visual representations of associated signaling pathways to support researchers in drug development and cellular biology.
Kinase Inhibition Profile of E804
E804 has been profiled against extensive kinase panels, revealing a distinct selectivity profile. While a complete quantitative dataset from a single comprehensive screen is not publicly available in a tabular format, existing data from various platforms, including DiscoveRx KINOMEscan®, EMD Millipore KinaseProfiler™, and Reaction Biology Corporation Kinase Hotspot℠, indicate its activity against several key kinases involved in cancer progression.
Key targets of E804 include, but are not limited to, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src family kinases, and Signal Transducer and Activator of Transcription 3 (STAT3) signaling. The compound has a reported IC50 of 0.95 µM for VEGFR-2.[1]
Comparison with Alternative Kinase Inhibitors
To provide context for the therapeutic potential of E804, its activity is compared here with other well-established kinase inhibitors targeting similar pathways.
| Target Kinase | E804 (IC50/EC50) | Alternative Inhibitor | Alternative Inhibitor (IC50) |
| VEGFR-2 | 0.95 µM[1] | Sunitinib | 0.08 µM |
| Sorafenib | 0.09 µM | ||
| Src | - | Dasatinib | 0.5 nM |
| Saracatinib | 2.7 nM | ||
| STAT3 | - | Stattic | 5.1 µM |
| S3I-201 | 86 µM | ||
| IGF-1R | 0.65 µM[2] | Linsitinib (OSI-906) | 0.035 µM |
| CDK2/CycE | 0.23 µM[2] | Dinaciclib | 0.001 µM |
Note: IC50 and EC50 values can vary depending on the assay conditions. Data for alternative inhibitors are sourced from publicly available databases and literature for comparative purposes.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of kinase inhibitors like E804.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagents and Materials : Recombinant human VEGFR-2, ATP, kinase buffer, substrate (e.g., poly(Glu, Tyr) 4:1), test compound (E804), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A reaction mixture containing VEGFR-2, the substrate, and kinase buffer is prepared.
-
Serial dilutions of E804 are added to the reaction mixture.
-
The kinase reaction is initiated by adding ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent and a luminometer.
-
-
Data Analysis : The percentage of inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Endothelial Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
-
Cell Line : Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure :
-
HUVECs are seeded in 96-well plates and allowed to attach.
-
Cells are treated with various concentrations of E804 in the presence of a pro-angiogenic stimulus like VEGF.
-
After an incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or by cell counting.
-
-
Data Analysis : The proliferation rate is calculated, and the IC50 value for the inhibition of proliferation is determined.
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.
-
Apparatus : Transwell inserts with a porous membrane.
-
Procedure :
-
The lower chamber of the transwell is filled with media containing a chemoattractant (e.g., VEGF).
-
HUVECs, pre-treated with different concentrations of E804, are seeded into the upper chamber.
-
The plate is incubated to allow cell migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted.
-
-
Data Analysis : The number of migrated cells is quantified, and the percentage of inhibition is calculated.
In Vitro Tube Formation Assay
This assay evaluates the ability of a compound to disrupt the formation of capillary-like structures by endothelial cells.
-
Matrix : Matrigel or a similar basement membrane extract.
-
Procedure :
-
A layer of Matrigel is polymerized in a 96-well plate.
-
HUVECs, treated with various concentrations of E804, are seeded onto the Matrigel.
-
The plate is incubated for several hours to allow the formation of tube-like networks.
-
The formation of tubes is observed and quantified by microscopy.
-
-
Data Analysis : Parameters such as the number of junctions, total tube length, and number of loops are measured to assess the degree of angiogenesis inhibition.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways targeted by E804 and a typical experimental workflow for its characterization are provided below using the DOT language for Graphviz.
Caption: VEGF Signaling Pathway and E804 Inhibition.
Caption: STAT3 and Src Signaling Pathways.
Caption: Experimental Workflow for Kinase Inhibitor Characterization.
References
A Researcher's Guide to Validating Target Engagement for Novel Kinase Inhibitors
Comparing Cellular Methods for "N-(3-((5-Iodo-4-...-carboxamide" and Alternatives
Confirming that a novel compound, such as the pyrrolo[2,3-b]pyridine-based kinase inhibitor "N-(3-((5-Iodo-4-...-carboxamide)" (hereafter referred to as Compound-I), binds to its intended target within a cell is a critical step in drug discovery.[1] This guide provides a comparative overview of leading methodologies for validating intracellular target engagement, offering researchers objective data and detailed protocols to guide their experimental design.
The primary methods compared are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET® Target Engagement (NanoBRET) assay, with supplementary information on using Western Blotting to measure downstream pathway modulation.[2][3]
Method Comparison: CETSA vs. NanoBRET
Choosing the right target engagement assay depends on various factors, including the availability of specific reagents, throughput requirements, and the nature of the protein-ligand interaction.[2][4] Both CETSA and NanoBRET are powerful techniques for confirming direct physical interaction in a cellular context.[5]
dot digraph "Method_Comparison_Flowchart" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} Caption: Decision guide for selecting a target engagement method.
Quantitative Data Summary
The following table summarizes typical quantitative outputs from each assay, providing a basis for comparing the performance of Compound-I against a hypothetical alternative inhibitor, "Compound-A".
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay | Western Blot (Downstream Target) |
| Metric | ΔTagg (Change in Aggregation Temperature) | Intracellular IC50 / Apparent Kd | p-Substrate/Total Substrate Ratio (IC50) |
| Compound-I | +5.2 °C @ 10 µM | 85 nM | 150 nM |
| Compound-A | +3.1 °C @ 10 µM | 450 nM | 980 nM |
| No Compound (Control) | Baseline Tagg | N/A | Baseline Phosphorylation |
| Interpretation | Compound-I induces a greater thermal stabilization of the target protein than Compound-A, suggesting stronger binding.[6] | Compound-I shows a significantly higher affinity for the target in intact cells compared to Compound-A.[7] | Compound-I is more potent at inhibiting the downstream signaling pathway mediated by the target kinase.[8] |
Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[9][10] This method is advantageous as it requires no modification to the compound or the target protein and can be performed on endogenous proteins in intact cells or lysates.[3]
dot digraph "CETSA_Workflow" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow and principle of the Cellular Thermal Shift Assay.
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment : Plate cells (e.g., HEK293T) to achieve 80-90% confluency. Treat cells with various concentrations of Compound-I (e.g., 0.1 to 30 µM) or vehicle control (DMSO) for 1-3 hours in a humidified 37°C incubator.[11]
-
Heat Challenge : Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a cooling step at 25°C for 3 minutes.[11]
-
Lysis : Subject the cells to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.
-
Fraction Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification : Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard assay (e.g., BCA).
-
Western Blot Analysis : Normalize protein amounts, separate by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein. Use a secondary antibody and chemiluminescence to detect the protein bands. Quantify band intensity to determine the amount of soluble protein at each temperature.
NanoBRET® Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[12] It requires expressing the target protein as a fusion with NanoLuc® luciferase (the energy donor) and using a cell-permeable fluorescent tracer that binds the target (the energy acceptor).[13][14] A competing compound like Compound-I will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[7]
dot digraph "NanoBRET_Principle" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=record, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Principle of the NanoBRET Target Engagement Assay.
Detailed Experimental Protocol: NanoBRET® Assay
-
Cell Preparation : Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[14]
-
Compound Addition : Harvest and resuspend the cells in Opti-MEM. Dispense cells into a white 384-well assay plate. Add serial dilutions of Compound-I or the alternative compound.[14]
-
Tracer Addition : Add a fixed concentration of the specific NanoBRET® fluorescent tracer to all wells. The optimal tracer concentration is typically near its EC50 value.[12]
-
Incubation : Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.[14]
-
Signal Detection : Add the NanoGlo® substrate solution, which also contains an extracellular NanoLuc® inhibitor to reduce background signal.[12] Immediately read the plate on a luminometer capable of simultaneously measuring donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the intracellular IC50.
Western Blot for Downstream Pathway Analysis
While CETSA and NanoBRET confirm direct binding, Western Blotting can validate target engagement by measuring its functional consequence—the modulation of a downstream signaling pathway.[15] For a kinase inhibitor like Compound-I, this typically involves measuring the phosphorylation status of a known substrate.[8]
Detailed Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Treatment : Plate cells and starve them of serum overnight to reduce basal signaling. Pre-treat with serial dilutions of Compound-I for 1-2 hours.
-
Stimulation : Stimulate the signaling pathway with an appropriate growth factor or activator (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes).
-
Lysis : Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Western Blot : Perform Western blotting as described in the CETSA protocol. Use two primary antibodies on separate blots or by stripping and re-probing the same blot: one that detects the phosphorylated form of the substrate and another that detects the total amount of the substrate protein.[15]
-
Analysis : Quantify the band intensities for both the phosphorylated and total protein. Calculate the ratio of phospho-protein to total protein for each concentration of Compound-I. Plot this ratio to determine the IC50 for pathway inhibition.
References
- 1. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target Engagement Assays in Early Drug Discovery | Semantic Scholar [semanticscholar.org]
- 5. frontiersin.org [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 8. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 14. eubopen.org [eubopen.org]
- 15. m.youtube.com [m.youtube.com]
Cross-Validation of Phenylacetamide Derivatives as Potential Anticancer Agents in Diverse Human Cancer Cell Lines
A Comparative Analysis of In Vitro Cytotoxic Activity
This guide provides a comparative analysis of the cytotoxic activity of a series of phenylacetamide derivatives against various human cancer cell lines. The data presented herein is a synthesis of findings from multiple independent studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the potential of this class of compounds as anticancer agents. The objective is to facilitate the cross-validation of their activity and provide a foundation for further investigation.
Comparative Cytotoxic Activity
The in vitro cytotoxic activity of several phenylacetamide derivatives was evaluated against a panel of human cancer cell lines, including prostate (PC3), breast (MCF-7, MDA-MB-468), promyelocytic leukemia (HL-60), lung (A549), cervical (HeLa), and colon (HCT116). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined and are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivative 2b | PC3 | 52 | [2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents][1][2] |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivative 2c | PC3 | 80 | [2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents][1][2] |
| MCF-7 | 100 | [2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents][1][2] | |
| Phenylacetamide Derivative 3d | MDA-MB-468 | 0.6 | [Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells][3][4] |
| PC-12 | 0.6 | [Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells][3][4] | |
| MCF-7 | 0.7 | [Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells][3][4] | |
| 2,3-dioxoindolin-N-phenylacetamide Derivative 2h | A549 | 3.2 | [Biological evaluation of 2,3-dioxoindolin-N-phenylacetamide derivatives][5][6] |
| HeLa | 3.2 | [Biological evaluation of 2,3-dioxoindolin-N-phenylacetamide derivatives][5][6] | |
| HCT116 | 3.2* | [Biological evaluation of 2,3-dioxoindolin-N-phenylacetamide derivatives][5][6] | |
| Imatinib (Reference Drug) | PC3 | 40 | [2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents][1][2] |
| MCF-7 | 98 | [2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents][1][2] |
*IC50 values for derivative 2h were originally reported in µg/mL and have been converted to µM for consistency, assuming a molecular weight of approximately 350 g/mol .
Experimental Protocols
The cytotoxic activities of the phenylacetamide derivatives were determined using standard colorimetric cell viability assays, primarily the MTS and MTT assays.
MTS Assay Protocol
The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the phenylacetamide derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Reagent Addition: Following incubation, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), was added to each well.
-
Incubation with Reagent: The plates were incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt to a soluble formazan product by the dehydrogenase enzymes in metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined by plotting the percentage of viability against the log of the compound concentration.
MTT Assay Protocol
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is another widely used method for measuring cell viability.
-
Cell Seeding and Treatment: Similar to the MTS assay, cells were seeded in 96-well plates and treated with the test compounds.
-
Incubation: The plates were incubated for the desired duration.
-
MTT Reagent Addition: The MTT reagent was added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding an insoluble purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the dissolved formazan was measured at a wavelength of approximately 570 nm.
-
Data Analysis: IC50 values were calculated as described for the MTS assay.
Signaling Pathway Analysis
Several studies suggest that phenylacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][4] The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Some phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2, indicating an involvement of the intrinsic pathway.[3][4] Furthermore, increased caspase-3 activity, a key executioner caspase in both pathways, has been observed following treatment with these compounds.[3][4]
Another potential mechanism of action for some phenylacetamide derivatives is the inhibition of protein tyrosine phosphatases (PTPs) like CDC25B and PTP1B.[5][6] These enzymes are crucial regulators of cell cycle progression and signaling pathways. Their inhibition can lead to cell cycle arrest and ultimately, cell death.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Halogen Substitution in Pyrimidine Derivatives: A Comparative Analysis of Iodo- and Bromo- Analogs' Potency
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative potency of iodo- versus bromo-pyrimidine derivatives, supported by experimental data and detailed methodologies.
The strategic incorporation of halogen atoms into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Among the halogens, iodine and bromine are frequently employed to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a detailed comparative analysis of iodo- and bromo-substituted pyrimidine derivatives, a class of heterocyclic compounds with broad therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities. By presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways, this document aims to inform rational drug design and guide the selection of halogen substitution in the development of novel pyrimidine-based therapeutics.
Comparative Potency Data
The following tables summarize the available quantitative data comparing the potency of iodo- and bromo-pyrimidine derivatives against various biological targets.
Antimicrobial Activity
A study investigating the antibiofilm and antimicrobial efficacy of halogenated pyrrolo[2,3-d]pyrimidine derivatives against Staphylococcus aureus provides a direct comparison between a bromo- and an iodo-substituted analog.
| Compound ID | Structure | Halogen at C5 | Target Organism | Potency (MIC in µg/mL) |
| 24DC5BPP | 2,4-dichloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine | Bromo | Staphylococcus aureus | 50 - 100 |
| 24DC5IPP | 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Iodo | Staphylococcus aureus | 50 - 100 |
Data sourced from a study on the antibiofilm activities of multiple halogenated pyrimidines against Staphylococcus aureus.
In this specific study, both the bromo- and iodo-derivatives exhibited comparable minimum inhibitory concentrations (MICs), suggesting similar potency in inhibiting the growth of Staphylococcus aureus.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.
Experimental Workflow for MIC Determination:
Protocol Details:
-
Bacterial Strain: Staphylococcus aureus is cultured in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The iodo- and bromo-pyrimidine derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
The biological activity of pyrimidine derivatives often stems from their ability to interact with and modulate the function of key cellular signaling pathways. Halogen substitution can significantly influence these interactions.
General Mechanism of Action for Antimicrobial Pyrimidines
Many antimicrobial pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis, a critical pathway for bacterial replication.
The pyrimidine scaffold can mimic natural nucleobases, leading to the inhibition of essential enzymes like DNA and RNA polymerases. The nature of the halogen at the C5 position can affect the binding affinity of the derivative to the enzyme's active site, thereby influencing its inhibitory potency. Both iodine and bromine are electron-withdrawing and can alter the electronic distribution of the pyrimidine ring, potentially enhancing interactions with the target enzyme.
Conclusion
The comparative analysis of iodo- and bromo-pyrimidine derivatives reveals that the choice of halogen can have a nuanced impact on biological activity. In the case of the studied antimicrobial pyrrolo[2,3-d]pyrimidines, both halogens conferred similar potency. However, the influence of iodine versus bromine on potency is likely to be context-dependent, varying with the specific pyrimidine scaffold, the biological target, and the overall molecular structure.
The data and protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery. Further head-to-head comparative studies across a wider range of biological targets are warranted to build a more comprehensive understanding of the structure-activity relationships of halogenated pyrimidines and to facilitate the rational design of next-generation therapeutic agents.
Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of N-(3-((5-Iodo-4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)amino)phenyl)prop-2-enamide Against Established EGFR and CDK2 Inhibitors
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, novel small molecule inhibitors require rigorous benchmarking against existing standards to ascertain their potential therapeutic value. This guide provides a comparative analysis of the investigational compound N-(3-((5-Iodo-4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)amino)phenyl)prop-2-enamide, a putative dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Due to the absence of publicly available preclinical data for this specific molecule, this report utilizes data for a structurally related 2,4-diaminopyrimidine-based covalent inhibitor, CHMFL-ALK/EGFR-050, as a proxy to illustrate a data-driven comparison. The performance of this analogue is benchmarked against a panel of established EGFR and CDK2 inhibitors.
Executive Summary
The development of kinase inhibitors continues to be a cornerstone of modern oncology. EGFR and CDK2 are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers. This guide presents a head-to-head comparison of a representative novel inhibitor against well-characterized drugs targeting EGFR and CDK2. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging therapeutic candidate class.
Comparative Analysis of Kinase Inhibitory Potency
The inhibitory activity of the representative compound and a selection of established EGFR and CDK2 inhibitors are summarized in the tables below. Potency is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), providing a quantitative measure of drug efficacy at the enzymatic level.
Table 1: Comparative Inhibitory Activity against EGFR
| Compound | Type | IC50 / Ki (nM) | Notes |
| CHMFL-ALK/EGFR-050 (Analogue) | Covalent, Irreversible | Data not publicly available in terms of specific IC50 for EGFR, but demonstrated in vivo efficacy in H1975 (EGFR L858R/T790M) xenograft models. | A dual ALK/EGFR inhibitor with a similar 2,4-diaminopyrimidine acrylamide scaffold. |
| Gefitinib | Reversible, ATP-Competitive | 26 - 57 | Potent against wild-type and certain activating mutations of EGFR.[1] |
| Erlotinib | Reversible, ATP-Competitive | 2 | Highly potent inhibitor of EGFR tyrosine kinase.[2][3] |
| Afatinib | Covalent, Irreversible | Varies by cell line (e.g., ~10 nM in PC9) | A second-generation inhibitor targeting the pan-HER family. |
| Osimertinib | Covalent, Irreversible | <15 (for L858R/T790M) | A third-generation inhibitor with high selectivity for mutant EGFR, including the T790M resistance mutation.[4][5] |
Table 2: Comparative Inhibitory Activity against CDK2
| Compound | Type | IC50 / Ki (nM) | Notes |
| N-(3-((5-Iodo-4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)amino)phenyl)prop-2-enamide | Putative Covalent | Data not publicly available | --- |
| Dinaciclib | Reversible, ATP-Competitive | 1 | A potent inhibitor of multiple CDKs, including CDK2, CDK5, CDK1, and CDK9.[6][7][8][9] |
| R547 | Reversible, ATP-Competitive | 3 (Ki) | A potent and selective inhibitor of CDK1, CDK2, and CDK4.[10][11][12][13][14] |
| SNS-032 (BMS-387032) | Reversible, ATP-Competitive | 38 - 48 | A selective inhibitor of CDK2, CDK7, and CDK9.[15][16] |
Signaling Pathways and Experimental Workflow
To provide a conceptual framework for the experimental data, the following diagrams illustrate the targeted signaling pathways and a general workflow for inhibitor characterization.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: CDK2 Role in G1/S Cell Cycle Transition.
Caption: General Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the activity of EGFR or CDK2 and the inhibitory effects of test compounds.
-
Reagent Preparation : Prepare a 2X kinase reaction buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl2, 0.2mg/ml BSA, 100µM DTT). Dilute the kinase (EGFR or CDK2/Cyclin E1) and its respective substrate (e.g., Poly(Glu,Tyr) for EGFR, Histone H1 for CDK2) in 1X kinase buffer. Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in 1X kinase buffer.
-
Kinase Reaction : In a 384-well plate, add 1 µl of the test compound dilution. Add 2 µl of the enzyme solution. Add 2 µl of the substrate/ATP mixture to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Signal Generation : Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating : Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
Assay Procedure : Equilibrate the plate to room temperature for 30 minutes. Add 100 µl of CellTiter-Glo® Reagent to each well. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Measurement : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a luminometer. The luminescent signal is proportional to the number of viable cells.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of target proteins, such as EGFR and Retinoblastoma protein (Rb), a downstream target of CDK2.
-
Cell Treatment and Lysis : Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations for a specified time. For EGFR, cells may be starved and then stimulated with EGF. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-EGFR, p-Rb) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.
Conclusion
While direct experimental data for N-(3-((5-Iodo-4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)amino)phenyl)prop-2-enamide is not yet available in the public domain, this guide provides a framework for its evaluation. By comparing its structural class to established EGFR and CDK2 inhibitors and outlining the standard experimental procedures for such a comparison, we offer a valuable resource for the research and drug development community. The provided data on existing inhibitors sets a high bar for any new entrant, emphasizing the need for superior potency, selectivity, or an improved safety profile to represent a significant advancement in the field. Further preclinical studies are warranted to fully characterize the inhibitory profile of this novel compound.
References
- 1. CDK2/CyclinE1 Kinase Enzyme System Application Note [promega.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. CDK2/CyclinE1 Kinase Enzyme System [promega.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ch.promega.com [ch.promega.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. ulab360.com [ulab360.com]
- 11. rsc.org [rsc.org]
- 12. promega.com [promega.com]
- 13. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. promega.com.cn [promega.com.cn]
- 16. Promega ADP-Glo Kinase Assay + CDK2/CyclinE1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
Navigating the Landscape of PARP Inhibition: A Comparative Guide to In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of prominent Poly (ADP-ribose) polymerase (PARP) inhibitors. As the specific compound of interest, N-(3-((5-Iodo-4-...-carboxamide), lacks publicly available in vivo efficacy data, this guide focuses on established alternatives within the same therapeutic class, offering a framework for evaluating potential efficacy through experimental data and detailed protocols.
The inhibition of PARP enzymes has emerged as a cornerstone of targeted therapy, particularly for cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. The principle of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cell death, underpins the success of PARP inhibitors.[1] This guide delves into the in vivo efficacy of five leading PARP inhibitors: Olaparib, Niraparib, Rucaparib, Talazoparib, and Veliparib, providing a comparative analysis based on preclinical studies.
Comparative In Vivo Efficacy of PARP Inhibitors
The following table summarizes key quantitative data from various in vivo studies, offering a snapshot of the efficacy of different PARP inhibitors across a range of cancer models.
| PARP Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Citation(s) |
| Olaparib | BRCA2-mutated Ovarian Cancer (Patient-Derived Xenograft) | Mice | Not Specified | Significantly inhibited tumor growth compared to vehicle. Reduced PARP-1 activity to 16.1% of untreated controls. | [2][3][4] |
| Hepatoblastoma (Patient-Derived Xenograft) | Mice | Not Specified | Significantly inhibited tumor growth by over 50% after 17 days. Reduced Ki-67 positive cells to <40%. | [5] | |
| H157 NSCLC Xenograft | Athymic NCr-nu/nu mice | 50 mg/kg | Combination with rapamycin significantly inhibited tumor growth. | [6] | |
| Niraparib | High-Grade Serous Ovarian Carcinoma (Patient-Derived Xenograft) | Not Specified | Not Specified | Induced tumor regressions in BRCA2-mutant and RAD51C promoter-methylated models. | [7] |
| Rucaparib | MDA-MB-436 (BRCA1-mutant) Xenograft | Mice | 15, 50, and 150 mg/kg BID | Dose-dependent and statistically significant tumor growth inhibition. PAR inhibition of 45%, 86%, and 96% respectively. | [8][9] |
| Non-BRCA HRR-altered Tumors (Patient-Derived Xenograft) | Immunocompromised female mice | 50 or 150 mg/kg BID or daily | Efficacy was similar to that observed in BRCA1/2-altered models. | [10] | |
| Talazoparib | Ewing Sarcoma Xenografts | SCID mice | 0.25 mg/kg BID for 5 days | In combination with temozolomide, showed significant synergism in 5 of 10 xenografts. | [11] |
| Melanoma (M207, M238) & Ovarian (RMG1) Xenografts | CD-1 athymic nude mice | 1 mg + 37.5 mg/m² temozolomide/irinotecan | Combination therapy demonstrated clinical activity. | [12][13] | |
| Veliparib | Medulloblastoma (Orthotopic Xenograft) | NOD/Rag1-/- mice | 12.5 mg/kg/dose BID + 18 Gy CSI | Combination therapy significantly increased median survival to 53 days vs. 34.5 days for radiotherapy alone. | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below is a generalized protocol for a xenograft study evaluating a PARP inhibitor, based on common practices cited in the literature.
Objective: To evaluate the in vivo anti-tumor efficacy of a PARP inhibitor as a single agent or in combination with other therapies in a relevant cancer xenograft model.
Materials:
-
Cell Lines/Patient-Derived Tissue: Cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutation status) or patient-derived tumor tissue.
-
Animals: Immunocompromised mice (e.g., NOD/SCID, athymic nude) are typically used to prevent rejection of human tumor grafts.[16]
-
PARP Inhibitor: The specific PARP inhibitor to be tested, formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle Control: The formulation solution without the active drug.
-
Anesthetics and Analgesics: For animal welfare during procedures.
-
Tumor Measurement Tools: Calipers for subcutaneous tumors or imaging equipment (e.g., bioluminescence imaging) for orthotopic models.
Procedure:
-
Cell Culture/Tissue Preparation: Cancer cells are cultured under standard conditions. Patient-derived tissue is processed into small fragments for implantation.
-
Tumor Implantation:
-
Subcutaneous Model: A suspension of cancer cells (typically 1-10 million cells) mixed with a basement membrane matrix (e.g., Matrigel) is injected subcutaneously into the flank of the mice.[12]
-
Orthotopic Model: Tumor cells or tissue fragments are surgically implanted into the organ of origin (e.g., ovary, brain) to better mimic the tumor microenvironment.[14]
-
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²) or through imaging.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. Treatment is administered according to the specified dosing schedule.[12]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volumes are monitored throughout the study. The percentage of tumor growth inhibition is a key metric.
-
Survival Analysis: For some studies, animals are monitored until a humane endpoint is reached (e.g., tumor size limit, signs of distress), and survival curves are generated.[14]
-
Pharmacodynamic Analysis: Tumor and plasma samples may be collected to measure drug concentration and target engagement (e.g., PARP inhibition).[8]
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between treatment and control groups.
Visualizing the Science: Signaling Pathways and Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear visual aids.
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP in single-strand break repair and how PARP inhibitors induce synthetic lethality in homologous recombination-deficient cells.
Caption: PARP1-mediated DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
General Experimental Workflow for In Vivo Efficacy Studies
This diagram outlines the typical steps involved in conducting a preclinical in vivo study to assess the efficacy of a PARP inhibitor.
Caption: A stepwise overview of a typical preclinical in vivo efficacy study for a PARP inhibitor.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Olaparib Inhibits Tumor Growth of Hepatoblastoma in Patient‐Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin sensitizes cancer cells to growth inhibition by the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Control Experiments for Novel Kinase Inhibitor Studies
This guide provides a framework for designing and interpreting negative control experiments in the preclinical evaluation of novel kinase inhibitors, using the hypothetical compound N-(3-((5-Iodo-4-methyl-1H-pyrrol-3-yl)ethynyl)phenyl)-N'-(4-((2-(2-cyanoethyl)cyclopropyl)amino)pyrimidin-2-yl)urea as an example. The principles and protocols outlined here are broadly applicable to the study of other small molecule kinase inhibitors.
The Crucial Role of Negative Controls
Types of Negative Controls for Kinase Inhibitor Studies
Several types of negative controls should be considered when evaluating a novel kinase inhibitor. The choice of controls will depend on the specific assay and the scientific question being addressed.
-
Vehicle Control: This is the most fundamental negative control, consisting of the solvent (e.g., DMSO, saline) used to dissolve the test compound. It accounts for any effects of the vehicle on the experimental system.
-
Inactive Structural Analog: An ideal negative control is a molecule that is structurally very similar to the active inhibitor but lacks the chemical moiety responsible for target engagement.[4] This control helps to rule out off-target effects that may be associated with the chemical scaffold of the drug.
Comparison of Expected Outcomes: A Hypothetical Kinase Inhibitor
The following tables summarize hypothetical data for our test compound and various negative controls in common preclinical assays.
Table 1: In Vitro Cell Viability Assay (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Test Compound | 1 | 45.2 | 3.1 |
| Vehicle (DMSO) | - | 99.8 | 2.5 |
| Inactive Analog | 1 | 95.7 | 4.2 |
| Staurosporine (Positive Control) | 1 | 10.5 | 1.8 |
Table 2: Western Blot Analysis of Target Pathway Phosphorylation
| Treatment | Target Protein Phosphorylation (Relative to Total Protein) |
| Test Compound | 0.15 |
| Vehicle (DMSO) | 1.00 |
| Inactive Analog | 0.95 |
| Untreated | 1.02 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compound, negative controls (vehicle, inactive analog), and a positive control at various concentrations for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis
-
Cell Lysis: Treat cells with the test compound and controls for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the phosphorylated and total target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein level to the total protein level.
Visualizing Experimental Logic and Pathways
References
Safety Operating Guide
Navigating the Safe Disposal of N-(3-((5-Iodo-4-((3-((2-thienylcarbonyl)amino)propyl)amino)-2-pyrimidinyl)amino)phenyl)-1-pyrrolidinecarboxamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(3-((5-Iodo-4-((3-((2-thienylcarbonyl)amino)propyl)amino)-2-pyrimidinyl)amino)phenyl)-1-pyrrolidinecarboxamide, also known as BX-795, ensuring compliance and minimizing risk.
While Safety Data Sheets (SDS) for this compound, with CAS number 702675-74-9, indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), some sources suggest it may cause irritation to mucous membranes and the upper respiratory tract, and could be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, a cautious approach to its disposal is recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all waste containing N-(3-((5-Iodo-4-((3-((2-thienylcarbonyl)amino)propyl)amino)-2-pyrimidinyl)amino)phenyl)-1-pyrrolidinecarboxamide as chemical waste.
-
Due to the presence of iodine, a halogen, this compound should be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.
-
Solid waste (e.g., contaminated lab supplies, unused compound) should be collected separately from liquid waste (e.g., solutions containing the compound).
-
-
Containerization:
-
Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
The label should include the full chemical name: "N-(3-((5-Iodo-4-((3-((2-thienylcarbonyl)amino)propyl)amino)-2-pyrimidinyl)amino)phenyl)-1-pyrrolidinecarboxamide" or "BX-795", the CAS number "702675-74-9", and the appropriate hazard warnings (e.g., "Caution: Halogenated Organic Waste").
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
The recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility. This process is typically carried out at high temperatures to ensure complete destruction of the compound and to prevent the formation of toxic byproducts.
-
Engage a certified chemical waste disposal contractor to collect and transport the waste. Provide them with a copy of the Safety Data Sheet and a full inventory of the waste.
-
Do not dispose of this compound down the drain or in regular trash.[1] Avoid release to the environment.[1]
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 702675-74-9 | [2][3] |
| Molecular Formula | C₂₃H₂₆IN₇O₂S | [3] |
| Molecular Weight | 591.47 g/mol | [3] |
| GHS Classification | Not classified as hazardous | [1][2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [2] |
Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of the specified chemical compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
